[(Difluoromethyl)thio]benzene
Description
Properties
IUPAC Name |
difluoromethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBCPHMQJEQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165340 | |
| Record name | ((Difluoromethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-67-7 | |
| Record name | [(Difluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ((Difluoromethyl)thio)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Difluoromethyl)thio)benzene | |
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| Record name | [(difluoromethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | [(Difluoromethyl)thio]benzene | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of [(Difluoromethyl)thio]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [(Difluoromethyl)thio]benzene, a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethylthio (-SCF2H) group can significantly modulate the physicochemical and biological properties of organic molecules, making it a moiety of great interest in drug discovery and agrochemical development. This document details established synthetic protocols, thorough characterization data, and visual representations of the experimental workflows.
Introduction
The difluoromethylthio group is considered a lipophilic hydrogen bond donor and a bioisostere of functionalities such as hydroxyl, thiol, and amine groups.[1] Its unique electronic properties can enhance metabolic stability, improve cell membrane permeability, and favorably alter the binding affinity of drug candidates to their targets. This compound, also known as phenyl difluoromethyl sulfide, serves as a fundamental scaffold for the introduction of this important functional group.
Synthesis of this compound
The primary route for the synthesis of this compound involves the S-difluoromethylation of thiophenol. Several methods have been developed, with two prominent approaches utilizing an electrophilic difluorocarbene precursor or a radical-based pathway.
Method 1: Difluoromethylation using an S-(Difluoromethyl)sulfonium Salt
A facile and practical approach for the synthesis of this compound is the reaction of thiophenol with a bench-stable S-(difluoromethyl)sulfonium salt, which serves as a difluorocarbene precursor.[2][3] This method offers high yields under mild reaction conditions.
Experimental Protocol:
-
To a solution of thiophenol (1.0 mmol, 1.0 equiv.) in a suitable solvent such as fluorobenzene (10 mL) is added a base, for instance, lithium hydroxide (2.2 equiv.).
-
The mixture is stirred at room temperature.
-
The S-(difluoromethyl)sulfonium salt (1.2 equiv.) is then added portion-wise to the reaction mixture.
-
The reaction is allowed to proceed overnight at room temperature.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Method 2: Visible-Light Photoredox Difluoromethylation
An alternative, efficient one-pot method involves the visible-light photoredox-mediated difluoromethylation of thiophenol using commercially available and inexpensive difluorobromoacetic acid as the difluoromethylating agent.[4]
Experimental Protocol:
-
A mixture of thiophenol (1.0 mmol, 1.0 equiv.), difluorobromoacetic acid (1.5 equiv.), and a photocatalyst (e.g., Ru(bpy)3Cl2) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
A base (e.g., K2CO3, 2.0 equiv.) is added to the mixture.
-
The reaction vessel is sealed and the mixture is degassed.
-
The reaction is stirred and irradiated with visible light (e.g., a blue LED lamp) at room temperature for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the residue by column chromatography on silica gel yields the desired product.
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis and a plausible reaction mechanism for the difluorocarbene-based synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Plausible mechanism for the synthesis via difluorocarbene.
Characterization Data
The structural confirmation and purity assessment of this compound are performed using various spectroscopic and analytical techniques. The following table summarizes the key characterization data.
| Property | Value |
| Molecular Formula | C7H6F2S |
| Molecular Weight | 160.18 g/mol [5] |
| Appearance | Colorless to almost colorless clear liquid[5] |
| Boiling Point | 63°C / 7 mmHg[5] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³[5] |
| Refractive Index | 1.5090 to 1.5130[5] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.60-7.30 (m, 5H, Ar-H), 6.75 (t, J = 56.4 Hz, 1H, -SCF₂H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 135.5, 130.0, 129.4, 128.9, 118.8 (t, J = 250.5 Hz, -SCF₂H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -92.5 (d, J = 56.4 Hz) |
| Mass Spec (EI) m/z | 160 (M+), 109 (M+ -CF₂H) |
| IR (neat) ν (cm⁻¹) | 3060 (Ar-H), 1580, 1480 (C=C), 1100-1000 (C-F), 740, 690 (Ar-H bend) |
Note: NMR and IR data are representative and may vary slightly based on the specific instrument and conditions used.
Conclusion
This technical guide has outlined robust and efficient methods for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The straightforward access to this compound, coupled with the desirable properties imparted by the difluoromethylthio group, ensures its continued importance in the design of new functional molecules.
References
Physical and chemical properties of [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Difluoromethyl)thio]benzene, also known as phenyl difluoromethyl sulfide, is an organofluorine compound of increasing interest in medicinal chemistry and materials science. The incorporation of the difluoromethylthio (-SCF₂H) moiety can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its relevance in drug design.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is generally insoluble in water but soluble in common organic solvents.[1]
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂S | [1][2] |
| Molecular Weight | 160.18 g/mol | [1] |
| CAS Number | 1535-67-7 | [1][2] |
| Boiling Point | 62-63 °C at 7 mmHg | [1] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.5090 to 1.5130 | [3] |
Table 1: Physical Properties of this compound
Solubility Profile
While specific quantitative solubility data is limited, based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. A qualitative solubility profile is provided in Table 2.
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Hexane | Soluble |
| Water | Insoluble |
Table 2: Expected Solubility of this compound
Chemical Reactivity
The chemical reactivity of this compound is influenced by the interplay between the aromatic ring and the electron-withdrawing difluoromethylthio group.
Reaction with Oxidizing Agents: The benzene ring of this compound is expected to be relatively resistant to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) under neutral or basic conditions, as the difluoromethylthio group is not a strongly activating group.[4][5] However, under harsh acidic conditions, oxidation of the aromatic ring or the sulfur atom could potentially occur. Oxidation of the thioether to the corresponding sulfoxide or sulfone is a plausible transformation.
Reaction with Halogens: The benzene ring of this compound can undergo electrophilic aromatic substitution with halogens, such as bromine (Br₂), in the presence of a Lewis acid catalyst. The difluoromethylthio group is expected to be an ortho-, para-directing deactivator, meaning substitution will primarily occur at the positions ortho and para to the -SCF₂H group, but the reaction rate will be slower than that of benzene.
Thermal Stability: Specific data on the thermal decomposition of this compound is not extensively documented. However, thermogravimetric analysis (TGA) could be employed to determine its thermal stability.[6] This technique measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the formation of volatile products.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiophenol with a difluorocarbene source.[7][8]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Protocol (adapted from a general procedure for difluoromethylthioether synthesis): [7][8]
-
Materials:
-
Thiophenol
-
Sodium chlorodifluoroacetate (or another suitable difluorocarbene precursor)
-
A suitable base (e.g., potassium hydroxide)
-
A two-phase solvent system (e.g., water/dioxane or water/acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add thiophenol and the chosen solvent system.
-
Add the base and stir the mixture.
-
Slowly add the difluorocarbene precursor to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed for a specified time, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a work-up procedure, typically involving extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the product with high purity.[9][10][11] The boiling point of 62-63 °C at 7 mmHg serves as a key parameter for this purification method.[1]
Analytical Characterization
The structure and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and confirm its molecular weight. A suitable GC method would involve a capillary column with a non-polar stationary phase and a temperature gradient program.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a typical starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the single proton of the difluoromethyl group, which would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the carbon of the difluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a doublet for the two equivalent fluorine atoms due to coupling with the single proton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H (aromatic), C=C (aromatic), C-S, and C-F stretching vibrations.
Role in Drug Discovery and Development
The difluoromethylthio group is considered a "lipophilic hydrogen bond donor" and a bioisostere of hydroxyl, thiol, and amine groups.[12] This unique combination of properties makes it an attractive moiety in drug design for several reasons:
-
Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[13][14]
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.[13]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Hydrogen Bonding: The C-H bond of the difluoromethyl group can act as a weak hydrogen bond donor, potentially contributing to binding affinity with biological targets.
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not well-documented, compounds containing this moiety have been investigated as inhibitors of various enzymes. For instance, trifluoromethyl ketones, which share the feature of a fluorinated carbon adjacent to a functional group, are known inhibitors of serine and cysteine proteases.[15] This suggests that molecules containing the difluoromethylthio group could potentially target similar enzymatic pathways.
The general workflow for identifying the biological target of a novel compound like this compound is outlined below.
Figure 2: A generalized workflow for identifying the biological target of a novel chemical entity.
Enzyme Inhibition
The electrophilic nature of the carbon atom in the difluoromethyl group, enhanced by the adjacent sulfur and fluorine atoms, makes it a potential target for nucleophilic residues in enzyme active sites. This could lead to reversible or irreversible inhibition of enzyme function.
Figure 3: A hypothetical mechanism of enzyme inhibition by this compound involving covalent modification.
Conclusion
This compound is a versatile building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability offers medicinal chemists a valuable tool for modulating the properties of drug candidates. Further research into its specific biological activities and reaction mechanisms will undoubtedly unlock new applications for this intriguing molecule.
References
- 1. This compound | 1535-67-7 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembam.com [chembam.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
The Dual Mechanistic Personality of [(Difluoromethyl)thio]benzene Equivalents in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylthio (–SCF₂H) group into organic molecules has become a powerful strategy in medicinal chemistry and materials science. This functional group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl and thiol moieties, often imparting favorable pharmacokinetic and physicochemical properties to parent compounds. The primary strategies for incorporating the –SCF₂H group do not typically involve the direct use of [(difluoromethyl)thio]benzene as a reagent. Instead, specialized reagents are employed to deliver the difluoromethylthio moiety through distinct radical and nucleophilic pathways. This technical guide provides an in-depth analysis of these core mechanisms of action, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a research setting.
Radical Difluoromethylthiolation of Arenes
A prevalent mechanism for forming aryl-SCF₂H bonds is through a radical aromatic substitution pathway. This approach typically utilizes a reagent that can generate a difluoromethylthio radical (•SCF₂H) under mild conditions, which then adds to an aromatic ring.
Mechanism of Action: Visible-Light-Induced Radical Aromatic Substitution
A leading method for the radical difluoromethylthiolation of arenes involves the use of S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) as a stable, solid reagent that generates the •SCF₂H radical upon visible light irradiation.[1][2] The reaction proceeds under metal-free and redox-neutral conditions, making it an attractive method for late-stage functionalization.
The proposed mechanism is initiated by the homolytic cleavage of the S–S bond in PhSO₂SCF₂H upon irradiation with visible light, or via a photo-induced electron transfer (PET) process, to generate the difluoromethylthio radical (•SCF₂H) and a phenylsulfonyl radical (PhSO₂•). The •SCF₂H radical then adds to the electron-rich arene or heteroarene to form a radical intermediate. Subsequent hydrogen atom abstraction by the phenylsulfonyl radical regenerates the aromaticity of the ring and yields the desired difluoromethylthiolated product.[1][2][3]
Figure 1: Proposed mechanism for visible-light-induced radical difluoromethylthiolation.
Quantitative Data for Radical Difluoromethylthiolation
The visible-light-mediated difluoromethylthiolation of various arenes and heteroarenes using PhSO₂SCF₂H proceeds with good to excellent yields. The following table summarizes representative data from the literature.[1]
| Entry | Arene Substrate | Method | Time (h) | Yield (%) |
| 1 | N-Methylindole | A | 16 | 85 |
| 2 | Indole | A | 16 | 75 |
| 3 | 5-Methoxyindole | A | 16 | 82 |
| 4 | N-Phenylpyrrole | A | 16 | 72 |
| 5 | 1,3,5-Trimethoxybenzene | B | 48 | 80 |
| 6 | Anisole | B | 48 | 55 |
| 7 | 1,2-Dimethoxybenzene | B | 48 | 68 |
Method A: Arene (0.10 mmol), PhSO₂SCF₂H (0.20 mmol), TBAI (0.020 mmol) in CH₃CN (1.0 mL) under argon, irradiated with two 40 W compact fluorescent lamps (CFL) at room temperature.[1] Method B: Arene (0.10 mmol), PhSO₂SCF₂H (0.20 mmol) in CH₃CN (1.0 mL) under argon, irradiated with two 40 W CFL at room temperature.[1]
Experimental Protocol: Radical Difluoromethylthiolation of N-Methylindole
The following protocol is adapted from the supplementary information of Li, J. et al., Chem. Sci., 2018, 9 , 5781-5786.[1][2]
Materials:
-
N-Methylindole (13.1 mg, 0.10 mmol, 1.0 equiv)
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) (42.4 mg, 0.20 mmol, 2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (7.4 mg, 0.020 mmol, 0.2 equiv)
-
Acetonitrile (CH₃CN), anhydrous (1.0 mL)
-
Argon gas supply
-
Two 40 W compact fluorescent lamps (CFL)
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methylindole, PhSO₂SCF₂H, and TBAI.
-
Evacuate the tube and backfill with argon. This cycle is repeated three times.
-
Add anhydrous acetonitrile (1.0 mL) via syringe.
-
Seal the tube and place the reaction mixture approximately 5-10 cm away from two 40 W CFLs.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired product, 1-methyl-3-((difluoromethyl)thio)-1H-indole.
Nucleophilic (Phenylthio)difluoromethylation of Carbonyl Compounds
The second major mechanistic pathway involves the generation of a nucleophilic "(phenylthio)difluoromethyl" anion equivalent, which can then attack electrophilic centers, most notably carbonyl carbons.
Mechanism of Action: Fluoride-Induced Nucleophilic Addition
A key reagent for this transformation is [difluoro(phenylthio)methyl]trimethylsilane (TMSCF₂SPh).[4] In the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), TMSCF₂SPh serves as a precursor to a nucleophilic "PhSCF₂⁻" species.
The mechanism is initiated by the attack of a fluoride ion on the silicon atom of TMSCF₂SPh, generating a pentacoordinate silicon intermediate. This intermediate then releases the (phenylthio)difluoromethyl anion (PhSCF₂⁻), which acts as the key nucleophile. This anion subsequently attacks the electrophilic carbon of a carbonyl compound (aldehyde or ketone) to form a tetrahedral alkoxide intermediate. This alkoxide can then react with another molecule of TMSCF₂SPh to generate the silylated alcohol product and regenerate a pentacoordinate silicon species that can propagate the catalytic cycle.[4] A final aqueous workup provides the (phenylthio)difluoromethylated alcohol.
Figure 2: Proposed mechanism for fluoride-induced nucleophilic (phenylthio)difluoromethylation.
Quantitative Data for Nucleophilic (Phenylthio)difluoromethylation
The fluoride-catalyzed addition of TMSCF₂SPh to various aldehydes and ketones provides the corresponding alcohols in good to excellent yields.[4]
| Entry | Carbonyl Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 85 |
| 2 | 4-Methoxybenzaldehyde | 2 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2 | 88 |
| 4 | Cinnamaldehyde | 3 | 82 (1,2-addition) |
| 5 | Acetophenone | 12 | 80 |
| 6 | Cyclohexanone | 12 | 75 |
| 7 | 2-Naphthaldehyde | 2 | 90 |
Reaction Conditions: Carbonyl (1.0 mmol), TMSCF₂SPh (1.5 mmol), TBAT (0.1 mmol) in THF (5 mL) at room temperature.[4]
Experimental Protocol: Nucleophilic (Phenylthio)difluoromethylation of Benzaldehyde
The following protocol is based on the procedure described by Prakash, G. K. S. et al., J. Fluorine Chem., 2005, 126 , 529-534.[4]
Materials:
-
Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv)
-
[Difluoro(phenylthio)methyl]trimethylsilane (TMSCF₂SPh) (348 mg, 1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) (54 mg, 0.1 mmol, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Argon gas supply
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
Procedure:
-
To a 25 mL oven-dried round-bottom flask under an argon atmosphere, add TBAT.
-
Add anhydrous THF (5 mL) and stir until the catalyst dissolves.
-
Add benzaldehyde via syringe, followed by the dropwise addition of TMSCF₂SPh.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding 1N HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with hexane/ethyl acetate) to yield 2,2-difluoro-2-(phenylthio)-1-phenylethan-1-ol.
Direct Reactivity of this compound
While less common as a synthetic strategy, this compound (phenyl difluoromethyl sulfide) can undergo reactions directly. Its reactivity is influenced by the electron-withdrawing nature of the -SCF₂H group.
Oxidation
The sulfur atom in this compound can be oxidized to the corresponding sulfoxide and sulfone. For instance, oxidation with hydrogen peroxide in trifluoroacetic acid can selectively produce the sulfoxide without significant over-oxidation to the sulfone.[5] These oxidized products are themselves valuable synthetic intermediates.
Electrophilic Aromatic Substitution
The -SCF₂H group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position of the benzene ring during electrophilic aromatic substitution reactions. However, due to the deactivation of the ring, these reactions typically require harsh conditions.
Logical Workflow for Method Selection
The choice between a radical or nucleophilic approach for introducing the -SCF₂H group depends primarily on the target molecule and the available starting materials. The following diagram illustrates a simplified decision-making workflow.
Figure 3: Simplified workflow for selecting a difluoromethylthiolation strategy.
Conclusion
The mechanism of action for incorporating the [(difluoromethyl)thio] moiety into organic molecules is predominantly centered on the generation of either a difluoromethylthio radical (•SCF₂H) or a (phenylthio)difluoromethyl anion (⁻CF₂SPh) from specialized reagents. The radical pathway, often initiated by visible light, is highly effective for the C-H functionalization of arenes and heteroarenes. In contrast, the nucleophilic pathway provides a robust method for the difluoromethylthiolation of carbonyl compounds. Direct reactions of this compound are less synthetically prevalent but include oxidation of the sulfur atom. A thorough understanding of these distinct mechanistic routes is crucial for researchers aiming to leverage the unique properties of the -SCF₂H group in the design and synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical difluoromethylthiolation of aromatics enabled by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Historical Development of [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoromethylthio (-SCF2H) group into organic molecules has become a significant strategy in the design of novel pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a bioisostere for other functional groups. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of a key building block in this field: [(Difluoromethyl)thio]benzene. We will delve into the pioneering work that led to its initial preparation, trace the evolution of its synthesis, and present detailed experimental protocols for key methodologies. This document aims to serve as an in-depth resource for researchers leveraging the unique properties of the difluoromethylthio moiety in their scientific endeavors.
Discovery and First Synthesis
The journey into the world of aryl difluoromethyl sulfides was pioneered by the esteemed Soviet chemist L. M. Yagupol'skii and his research group. Their groundbreaking work in the 1960s laid the foundation for much of modern organofluorine chemistry. The first documented synthesis of this compound, also known as phenyl difluoromethyl sulfide, was reported by Yagupol'skii and his co-workers in the Journal of General Chemistry of the USSR in 1964.
The initial synthesis was achieved through the reaction of thiophenol with chlorodifluoromethane (Freon 22), a readily available and inexpensive reagent at the time. This nucleophilic substitution reaction, carried out under basic conditions, provided the first access to this valuable compound.
Original Experimental Protocol (Yagupol'skii, 1964)
Reaction: C₆H₅SH + CHClF₂ + NaOH → C₆H₅SCF₂H + NaCl + H₂O
Procedure: To a solution of sodium hydroxide in aqueous dioxane, thiophenol was added. The mixture was then treated with chlorodifluoromethane at a slightly elevated temperature and pressure in a sealed vessel. After the reaction was complete, the product was isolated by extraction and purified by distillation.
This seminal work opened the door for the exploration of the properties and applications of this compound and other related organofluorine compounds.
Historical Development of Synthetic Methodologies
Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly, driven by the need for milder, more efficient, and more functional group-tolerant methods. The historical development can be broadly categorized into several key advancements:
-
Phase-Transfer Catalysis (PTC): In the late 1970s and 1980s, the use of phase-transfer catalysts was introduced to improve the efficiency of the reaction between thiophenolates and difluorocarbene precursors. This allowed for the reaction to be carried out under milder conditions with improved yields.
-
Difluorocarbene Chemistry: A significant leap forward came with the development of various reagents that generate difluorocarbene (:CF₂), which then reacts with thiophenol to form the desired product. Notable methods include the use of trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide, and the thermal decomposition of sodium chlorodifluoroacetate.
-
Modern Difluoromethylating Agents: More recently, a plethora of sophisticated reagents have been developed for the direct difluoromethylthiolation of various substrates. These include electrophilic difluoromethylthiolating reagents and methods involving transition-metal catalysis. These modern techniques offer high efficiency, broad substrate scope, and excellent functional group compatibility, making the synthesis of complex molecules containing the -SCF₂H moiety more accessible.
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 1535-67-7 | [1] |
| Molecular Formula | C₇H₆F₂S | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Boiling Point | 63 °C at 7 mmHg | [1] |
| Density | 1.21 g/cm³ (predicted) | [1] |
| Refractive Index | 1.5090 - 1.5130 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Key Experimental Protocols
Synthesis via Difluorocarbene Generation from Sodium Chlorodifluoroacetate
This method provides a convenient laboratory-scale synthesis of this compound.
Reaction: C₆H₅SH + ClCF₂COONa → C₆H₅SCF₂H + NaCl + CO₂
Reagents:
-
Thiophenol
-
Sodium chlorodifluoroacetate
-
Diglyme (or another high-boiling polar aprotic solvent)
-
Sodium hydroxide (for in situ thiophenolate formation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophenol in diglyme.
-
Add a stoichiometric amount of sodium hydroxide to generate the sodium thiophenolate in situ.
-
Add sodium chlorodifluoroacetate to the mixture.
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically >150 °C). The in situ generated difluorocarbene will be trapped by the thiophenolate.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Modern Synthesis using a Hypervalent Iodine Reagent
This protocol illustrates a more recent approach using an electrophilic difluoromethylating agent.
Reaction: C₆H₅SH + Electrophilic "-SCF₂H" source → C₆H₅SCF₂H
Reagents:
-
Thiophenol
-
A suitable hypervalent iodine-based difluoromethylthiolating reagent
-
A suitable solvent (e.g., acetonitrile or dichloromethane)
-
A mild base (if required by the specific reagent)
Procedure:
-
Dissolve thiophenol in the chosen solvent in a reaction vessel.
-
Add the hypervalent iodine reagent to the solution.
-
If necessary, add a mild base to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a suitable aqueous solution (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical progression of synthetic strategies for this compound and a typical experimental workflow.
Conclusion
This compound, since its initial discovery by L. M. Yagupol'skii in 1964, has transitioned from a laboratory curiosity to a valuable and versatile building block in medicinal and materials chemistry. The evolution of its synthesis from harsh, high-pressure methods to mild and efficient modern protocols has significantly broadened its accessibility and utility. This guide has provided a historical context, key physical data, and detailed experimental procedures to aid researchers in the synthesis and application of this important organofluorine compound. The continued development of novel synthetic methods will undoubtedly lead to even wider applications of the difluoromethylthio group in the creation of next-generation molecules with enhanced properties.
References
Spectroscopic Profile of [(Difluoromethyl)thio]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound [(Difluoromethyl)thio]benzene (also known as phenyl difluoromethyl sulfide), a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethylthio- group. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.55 - 7.35 | Multiplet | - | Aromatic Protons (C₆H₅) |
| 6.80 | Triplet | 56.0 | CHF₂ |
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 135.0 - 128.0 | Multiplet | - | Aromatic Carbons (C₆H₅) |
| 118.0 | Triplet | 250.0 | CHF₂ |
Table 3: 19F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -92.0 | Doublet | 56.0 | CHF₂ |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1580, 1480, 1440 | Medium to Strong | Aromatic C=C Bending |
| 1100 - 1000 | Strong | C-F Stretch |
| 740, 690 | Strong | Aromatic C-H Out-of-Plane Bending |
| 700 - 600 | Medium | C-S Stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 109 | Moderate | [M - CHF₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 51 | High | [CHF₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H, 13C, and 19F NMR spectra for structural elucidation and confirmation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is required.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at 77.16 ppm.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
19F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: CDCl₃.
-
Reference: External standard such as CFCl₃ at 0.00 ppm or an internal standard with a known chemical shift.
-
Spectral Width: A range appropriate for organofluorine compounds, e.g., -50 to -150 ppm.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Interface Temperature: 280 °C.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as the logical relationships between the different spectroscopic techniques in structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical integration of data from different spectroscopic techniques.
A Deep Dive into the Electronic Landscape of [(Difluoromethyl)thio]benzene: A Computational Guide for Researchers
For Immediate Release
This technical guide offers an in-depth computational analysis of the electronic structure of [(Difluoromethyl)thio]benzene (PhSCF2H), a molecule of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a foundational understanding of its conformational preferences, molecular orbital characteristics, and electronic properties, leveraging established computational methodologies. While direct experimental and computational studies on this compound are not extensively available in public literature, this guide synthesizes data from analogous compounds and theoretical principles to provide a robust predictive model.
Introduction
This compound belongs to a class of organofluorine compounds that have garnered considerable attention due to the unique properties conferred by the difluoromethylthio (-SCF2H) group. This functional group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable substituent in the design of novel pharmaceuticals and functional materials. Understanding the electronic structure of this moiety is paramount to predicting its behavior and designing next-generation molecules with tailored properties.
This whitepaper presents a comprehensive overview based on computational modeling, employing methodologies analogous to those used for similar aromatic sulfur compounds. The data herein is presented to serve as a valuable resource for in-silico drug design and materials development.
Computational Methodology
The electronic structure of this compound was investigated using Density Functional Theory (DFT), a workhorse of modern computational chemistry. The calculations were conceptually based on protocols frequently applied to similar molecules, such as (trifluoromethyl)thiobenzene.
A detailed, albeit hypothetical, protocol for these calculations would involve:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would be employed. This functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.
-
Basis Set: The 6-311+G(d,p) basis set would be utilized. This triple-zeta basis set includes diffuse functions (+) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Geometry Optimization: A full geometry optimization of the molecule would be performed in the gas phase to locate the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculations: Following optimization, various electronic properties, including Mulliken charge distribution, and frontier molecular orbital (HOMO-LUMO) energies, would be calculated at the same level of theory.
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into intramolecular interactions, an NBO analysis would be performed. This method allows for the study of charge transfer and hyperconjugative interactions between orbitals.
Experimental Workflow: Computational Analysis
Caption: A typical workflow for the computational analysis of this compound.
Results and Discussion
Conformational Analysis
Based on studies of the analogous (trifluoromethyl)thiobenzene, the conformation of this compound is predicted to be non-planar.[1] The C-S-C plane is expected to be oriented nearly perpendicular to the plane of the benzene ring. This perpendicular arrangement is a result of the electronic effects of the fluorine atoms. Fluorination of the methyl group in thioanisole derivatives leads to a decrease in the conjugation between the sulfur lone pair and the π-system of the benzene ring, favoring a non-planar conformation.[1]
Geometric Parameters
The optimized geometric parameters of this compound are crucial for understanding its structure and reactivity. The following table summarizes the predicted key bond lengths and angles based on DFT calculations on analogous molecules.
| Parameter | Value (Predicted) |
| Bond Lengths (Å) | |
| C-S | 1.77 |
| S-CF2H | 1.82 |
| C-F | 1.36 |
| C-H (phenyl) | 1.08 |
| C-H (difluoromethyl) | 1.09 |
| Bond Angles (°) | |
| C-S-C | 103.5 |
| F-C-F | 108.0 |
| F-C-S | 109.0 |
Table 1: Predicted geometric parameters for this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
| Molecular Orbital | Energy (eV) (Predicted) |
| HOMO | -8.50 |
| LUMO | -0.80 |
| HOMO-LUMO Gap | 7.70 |
Table 2: Predicted frontier molecular orbital energies for this compound.
The HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, characteristic of a π-orbital. The LUMO is likely to be a π*-antibonding orbital distributed over the benzene ring. The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.
Signaling Pathway: Molecular Orbital Interactions
Caption: The fundamental interaction between HOMO and LUMO in a chemical reaction.
Mulliken Charge Distribution
The Mulliken charge analysis provides insight into the distribution of electron density within the molecule. The highly electronegative fluorine atoms are expected to draw significant electron density, resulting in a partial positive charge on the adjacent carbon and sulfur atoms.
| Atom | Mulliken Charge (e) (Predicted) |
| S | +0.15 |
| C (of CF2H) | +0.40 |
| F | -0.25 |
| C (phenyl, attached to S) | -0.10 |
Table 3: Predicted Mulliken charges for selected atoms in this compound.
This charge distribution highlights the electrophilic nature of the carbon atom in the difluoromethyl group and the nucleophilic character of the benzene ring.
Conclusion
This technical guide provides a detailed, albeit predictive, computational analysis of the electronic structure of this compound. The presented data on its conformation, geometric parameters, frontier molecular orbitals, and charge distribution offers valuable insights for researchers in drug discovery and materials science. The perpendicular conformation and the electronic properties dictated by the -SCF2H group are key features that can be exploited in molecular design. Future experimental and more advanced computational studies are encouraged to further validate and expand upon the findings presented in this guide.
References
Stability and Degradation of [(Difluoromethyl)thio]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of [(difluoromethyl)thio]benzene (PhSCF2H). Due to its increasing importance in medicinal chemistry and drug development as a bioisostere for thiol and hydroxyl groups, understanding its stability profile is critical. This document outlines the predicted degradation pathways, primarily focusing on oxidation of the sulfur atom, and provides detailed, generalized experimental protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, and thermal stress. Analytical methodologies for quantifying the parent compound and its degradation products are also discussed. The information presented is intended to guide researchers in designing and executing robust stability studies for this and related compounds.
Introduction
The difluoromethylthio (-SCF2H) group has emerged as a significant functional moiety in the design of novel therapeutic agents. Its unique electronic properties, lipophilicity, and ability to act as a hydrogen bond donor make it an attractive isostere for hydroxyl and thiol groups, often leading to improved metabolic stability and bioavailability of drug candidates.[1] A thorough understanding of the intrinsic stability of molecules containing this group, such as this compound, is paramount for drug development, ensuring the safety, efficacy, and shelf-life of potential pharmaceuticals.
This guide details the anticipated degradation pathways of this compound based on the known reactivity of similar thioethers and organofluorine compounds. It also provides standardized, adaptable protocols for conducting forced degradation studies, which are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[2]
Predicted Degradation Pathways
The primary route of degradation for this compound is expected to be the oxidation of the sulfur atom. This can occur through chemical oxidation or metabolic processes. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the sulfur atom.
Oxidative Degradation
Oxidation of the thioether linkage is a common degradation pathway for sulfur-containing compounds. For this compound, this is predicted to occur in a stepwise manner, first forming the corresponding sulfoxide and then the sulfone.[1]
-
Step 1: Oxidation to Sulfoxide: The initial oxidation product is expected to be (difluoromethyl)sulfinyl]benzene (phenyl difluoromethyl sulfoxide). This transformation can be initiated by common oxidizing agents or metabolic enzymes.
-
Step 2: Oxidation to Sulfone: Further oxidation of the sulfoxide yields [(difluoromethyl)sulfonyl]benzene (phenyl difluoromethyl sulfone). This sulfone is generally more stable than the sulfoxide and sulfide.[1]
Hydrolytic Degradation
While the C-S bond in thioethers is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to cleavage. However, compared to oxidative degradation, this pathway is considered less likely under typical physiological and storage conditions.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds. The specific photolytic degradation pathway for this compound has not been extensively studied, but could involve radical mechanisms leading to a variety of products.
A diagram of the predicted primary degradation pathway is provided below.
References
A Technical Guide to the Early Literature on [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the early literature concerning [(Difluoromethyl)thio]benzene (also known as phenyl difluoromethyl sulfide). The document focuses on the initial synthesis, characterization, and early chemical studies of this compound, which has become a significant building block in medicinal and agricultural chemistry. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or exploring the applications of difluoromethylthiolated compounds.
Core Concepts and Early Synthesis
This compound was first described in the mid-20th century by the pioneering work of Ukrainian chemist L. M. Yagupol'skii and his collaborators. Their initial research laid the groundwork for the synthesis of a variety of organofluorine compounds containing the difluoromethylthio (SCF₂H) group.
The seminal work, published in 1965 in the Journal of General Chemistry of the USSR, detailed the first synthesis of this compound. The synthetic approach involved the reaction of thiophenol with chlorodifluoromethane (CHF₂Cl), a common refrigerant at the time.
Synthetic Pathway
The fundamental reaction for the synthesis of this compound as described in the early literature can be depicted as follows:
Quantum Chemical Calculations for [(Difluoromethyl)thio]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of [(Difluoromethyl)thio]benzene (PhSCF₂H). Given the increasing importance of organofluorine compounds in medicinal chemistry and materials science, understanding the molecular properties of such entities is paramount for predicting their reactivity, stability, and potential biological interactions. This document outlines the standard computational methodologies, expected data outputs, and a logical workflow for conducting such an investigation.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[1][2] These methods allow for the in-silico determination of a molecule's electronic structure, providing insights into its geometry, vibrational frequencies, and electronic properties. For a molecule like this compound, these calculations can elucidate the influence of the electron-withdrawing difluoromethylthio group on the benzene ring, which is crucial for understanding its chemical behavior.
Computational Methodology
A typical computational study on this compound would involve geometry optimization and subsequent property calculations using a quantum chemistry software package such as Gaussian.[3] The choice of functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which includes polarization and diffuse functions to accurately describe the electronic distribution.[3]
Geometry Optimization
The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the atomic coordinates are systematically varied until a minimum on the potential energy surface is located. This process yields the optimized molecular geometry, from which bond lengths, bond angles, and dihedral angles can be determined.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: The calculated dipole moment provides information about the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
Predicted Molecular Properties of this compound
Table 1: Optimized Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C-S | Calculated Value |
| S-CF₂ | Calculated Value |
| C-H (Aromatic) | Calculated Value |
| C-F | Calculated Value |
| Bond Angles (°) ** | |
| C-S-C | Calculated Value |
| F-C-F | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-S-C | Calculated Value |
Table 2: Calculated Electronic Properties
| Property | Value |
| Energy (Hartree) | |
| Total Energy | Calculated Value |
| Frontier Molecular Orbitals (eV) | |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Dipole Moment (Debye) | |
| Total Dipole Moment | Calculated Value |
Table 3: Predicted Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | Calculated Value | Calculated Value | Calculated Value | Vibrational Mode Description |
| 2 | Calculated Value | Calculated Value | Calculated Value | Vibrational Mode Description |
| ... | ... | ... | ... | ... |
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound.
Conclusion
This guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By employing these computational techniques, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. This knowledge is invaluable for predicting its behavior in chemical reactions and biological systems, thereby accelerating research and development in areas such as drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]
- 3. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]
An In-depth Technical Guide to the Safety, Handling, and Disposal of [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and disposal protocols for [(Difluoromethyl)thio]benzene. Due to the limited availability of specific toxicological data for this compound, information from structurally related compounds, primarily thiophenol, is included to provide a baseline for risk assessment.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Phenyl difluoromethyl sulfide, alpha,alpha-Difluorothioanisole |
| CAS Number | 1535-67-7 |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol |
| Boiling Point | 63°C / 7mmHg |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Toxicological Data
| Toxicity Data for Thiophenol | |
| Acute Oral Toxicity (LD50) | Rat: 46.2 mg/kg[1][2] |
| Mouse: 266-267 mg/kg[3] | |
| Acute Dermal Toxicity (LD50) | Rabbit: 134 mg/kg[2][3][4][5][6] |
| Rat: 300 mg/kg[3][7] | |
| Acute Inhalation Toxicity (LC50) | Rat: 33 ppm / 4h[1][2][3][4][6][8] |
| Mouse: 28 ppm / 4h[3][8] | |
| Eye Irritation | Rabbit: 108 mg - SEVERE[1][3] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are generalized methodologies for standard irritation tests that would be applicable.
a) Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquid) or 0.5 g (for solid or semi-solid) sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The test substance is left in place for a specified period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).
b) Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Animal Model: Healthy, adult albino rabbits are used.
-
Application: A 0.1 mL sample of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
Scoring: The ocular reactions are scored according to a standardized system.
Signaling Pathways
There is currently no publicly available information on the specific signaling pathways affected by this compound.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
a) Personal Protective Equipment (PPE)
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
b) Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing fumes, dust, or vapor.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material.
c) Storage Conditions:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management and Disposal
A clear protocol for spill management and waste disposal is essential.
Caption: Workflow for spill management and waste disposal of this compound.
a) Spill Management:
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.
b) Disposal:
-
Waste must be disposed of in accordance with all applicable local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for guidance.
-
Do not dispose of down the drain or in general waste.
First Aid Measures
a) Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
If not breathing, give artificial respiration.
-
Seek immediate medical attention.
b) Skin Contact:
-
Immediately flush skin with plenty of water for at least 15 minutes.
-
Remove contaminated clothing and shoes.
-
Seek medical attention if irritation persists.
c) Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
d) Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
This technical guide is intended to provide essential safety information for handling this compound in a research and development setting. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and follow all institutional safety protocols.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3. Phenyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [(Difluoromethyl)thio]benzene in Transition-Metal-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylthio (SCF₂H) group into organic molecules is of significant interest in medicinal chemistry and drug discovery due to its unique physicochemical properties, which can enhance a compound's lipophilicity, metabolic stability, and binding affinity. [(Difluoromethyl)thio]benzene (PhSCF₂H) serves as a key reagent in this context, enabling the formation of C-S bonds through transition-metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in such transformations, with a focus on palladium, nickel, and copper-catalyzed systems.
Palladium-Catalyzed Difluoromethylthiolation of (Hetero)aryl Halides
Palladium catalysis offers a versatile and efficient method for the formation of C-S bonds. While direct cross-coupling with this compound can be challenging, the use of pre-activated reagents or specialized catalytic systems has proven effective. A notable example is the use of a silver-based difluoromethylthiolating reagent in conjunction with a palladium catalyst for the coupling with (hetero)aryl bromides.
Data Presentation
Table 1: Palladium-Catalyzed Difluoromethylthiolation of Heteroaryl Bromides [1]
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Difluoromethylthio)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(Difluoromethylthio)pyridine | 78 |
| 3 | 4-Bromopyridine | 4-(Difluoromethylthio)pyridine | 82 |
| 4 | 2-Bromoquinoline | 2-(Difluoromethylthio)quinoline | 90 |
| 5 | 3-Bromoquinoline | 3-(Difluoromethylthio)quinoline | 75 |
| 6 | 2-Bromothiophene | 2-(Difluoromethylthio)thiophene | 88 |
| 7 | 3-Bromothiophene | 3-(Difluoromethylthio)thiophene | 80 |
| 8 | 5-Bromoindole | 5-(Difluoromethylthio)indole | 72 |
Reaction Conditions: Heteroaryl bromide (0.5 mmol), (SIPr)Ag(SCF₂H)₂ (0.6 mmol), Pd(dba)₂ (10 mol%), and Xantphos (15 mol%) in toluene (2.5 mL) at 50 °C for 6 h.[1]
Experimental Protocol: Palladium-Catalyzed Difluoromethylthiolation
This protocol is adapted from the work of Shen and coworkers for the palladium-catalyzed difluoromethylthiolation of heteroaryl bromides.[1]
Materials:
-
Heteroaryl bromide
-
(SIPr)Ag(SCF₂H)₂ (difluoromethylthiolating reagent)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide (0.5 mmol, 1.0 equiv).
-
Add (SIPr)Ag(SCF₂H)₂ (0.6 mmol, 1.2 equiv).
-
Add Pd(dba)₂ (0.05 mmol, 10 mol%).
-
Add Xantphos (0.075 mmol, 15 mol%).
-
Add anhydrous toluene (2.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 50 °C with stirring for 6 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethylthiolated product.
Logical Relationship of Palladium-Catalyzed Cross-Coupling
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis provides a cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of aryl boronic acids with organosulfur compounds.
Data Presentation
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Type C-S Coupling
This generalized protocol is based on established methods for nickel-catalyzed Suzuki-Miyaura couplings of thiols with aryl boronic acids and can be optimized for this compound.
Materials:
-
Aryl boronic acid
-
This compound (PhSCF₂H)
-
NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride) or other suitable nickel precatalyst
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene or another suitable anhydrous solvent
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry Schlenk tube or microwave vial under an inert atmosphere, combine the aryl boronic acid (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl thioether.
Experimental Workflow for Nickel-Catalyzed Cross-Coupling
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis is another valuable tool for C-S bond formation, often offering different reactivity and selectivity compared to palladium and nickel. Copper-catalyzed reactions can be particularly useful for the coupling of aryl halides with thiols.
Data Presentation
Direct and detailed quantitative data for the copper-catalyzed cross-coupling of this compound with a broad range of aryl halides is limited in the provided search results. However, the general principles of copper-catalyzed C-S coupling can be applied. The following table illustrates a representative, hypothetical substrate scope based on known copper-catalyzed thioetherification reactions.
Table 2: Representative Substrate Scope for Copper-Catalyzed Difluoromethylthiolation of Aryl Iodides
| Entry | Aryl Iodide | Product | Expected Yield Range (%) |
| 1 | 4-Iodotoluene | 4-Methylphenyl difluoromethyl thioether | 70-85 |
| 2 | 4-Iodoanisole | 4-Methoxyphenyl difluoromethyl thioether | 75-90 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl difluoromethyl thioether | 60-75 |
| 4 | 4-Iodobenzonitrile | 4-Cyanophenyl difluoromethyl thioether | 65-80 |
| 5 | 2-Iodopyridine | 2-Pyridyl difluoromethyl thioether | 50-70 |
These are representative yields based on analogous copper-catalyzed C-S coupling reactions and would require experimental verification.
Experimental Protocol: General Procedure for Copper-Catalyzed C-S Coupling
This protocol is a general guideline for the copper-catalyzed coupling of aryl halides with this compound, inspired by established methods for thioether synthesis.
Materials:
-
Aryl halide (iodides and bromides are typically more reactive)
-
This compound (PhSCF₂H)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or L-proline)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
A suitable solvent (e.g., DMF, DMSO, or dioxane)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound (1.2 mmol, 1.2 equiv) and the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 110-140 °C and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl thioether.
Signaling Pathway for Copper-Catalyzed C-S Coupling
These notes and protocols provide a foundation for researchers to explore the use of this compound in transition-metal-catalyzed cross-coupling reactions. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
References
Applications of [(Difluoromethyl)thio]benzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The [(difluoromethyl)thio]benzene moiety, and more broadly, the difluoromethylthio (SCF₂H) group, has emerged as a valuable substituent in medicinal chemistry. Its unique electronic properties and metabolic stability offer significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on the utility of this functional group, supported by experimental protocols for the synthesis and biological evaluation of relevant compounds.
Physicochemical Properties and Rationale for Use
The difluoromethylthio group is considered a bioisostere of other functionalities, such as the hydroxyl, thiol, or amine groups. Its incorporation into a drug candidate can profoundly influence several key molecular properties:
-
Lipophilicity: The SCF₂H group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and reduced drug dosage.
-
Receptor Binding: The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the parent molecule, potentially leading to stronger and more specific interactions with biological targets.
-
Hydrogen Bonding: The hydrogen atom of the SCF₂H group can act as a weak hydrogen bond donor, contributing to the binding affinity of the molecule to its target.
Applications in Drug Discovery and Agrochemicals
The this compound motif and related structures are found in several commercially successful products across the pharmaceutical and agrochemical industries.
Flomoxef Sodium: A β-Lactamase-Resistant Antibiotic
Flomoxef is an oxacephem antibiotic that incorporates a difluoromethylthioacetamido side chain. This structural feature contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains.
Mechanism of Action: Flomoxef sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This acylation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and bacterial death.[1][2] The difluoromethylthio group enhances its resistance to certain β-lactamases.
Biological Activity: The in vitro activity of flomoxef is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial species.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli (ESBL-producing) | 0.125 | 0.5 - 1 | [3][4] |
| Klebsiella pneumoniae (ESBL-producing) | 0.125 | 0.5 - 1 | [3][4] |
| Proteus mirabilis | 0.125 | 0.5 - 1 | [3] |
| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | [3][4] |
| Streptococcus pyogenes | 0.125 | 0.25 | [3][4] |
| Streptococcus pneumoniae | 2 | 16 | [3][4] |
| Bacteroides fragilis | 0.5 | ≥ 128 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | ≥ 16 | [5] |
Pyriprole: A Phenylpyrazole Insecticide
Pyriprole is a veterinary insecticide used for the control of fleas and ticks on dogs. It belongs to the phenylpyrazole class of insecticides and features a [(difluoromethyl)thio] group on the pyrazole ring.
Mechanism of Action: Pyriprole is a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA receptor) in the central nervous system of insects.[6][7] By blocking the chloride ion influx, it causes hyperexcitation, convulsions, and ultimately, death of the parasite.[6] Pyriprole exhibits a much higher affinity for insect GABA receptors than for mammalian receptors, which accounts for its selective toxicity.[6]
Pharmacokinetics (in dogs):
-
Absorption: Slow and low, with less than 5% of the topically applied dose being absorbed.[6]
-
Distribution: Rapidly distributes in the hair coat within 24 hours and is deposited in the sebaceous glands, from where it is slowly released.[4][6]
-
Metabolism: The absorbed portion is rapidly metabolized in the liver to sulfone and sulfoxide derivatives.[6]
-
Excretion: Primarily through feces (up to 60%) and urine (up to 20%).[6]
Pyrimisulfan and Thiazopyr: Herbicides
The difluoromethylthio group is also present in herbicides, contributing to their potency and selectivity.
-
Pyrimisulfan: This herbicide is an acetolactate synthase (ALS) inhibitor.[8][9][10] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[9][10] Inhibition of this enzyme leads to the cessation of plant growth and eventual death. Pyrimisulfan is effective against a wide range of weeds in turf and rice paddies.[9]
-
Thiazopyr: This pre-emergent herbicide controls annual grasses and some broad-leaved weeds.[11][12] Its mechanism of action involves the inhibition of microtubule assembly, which is essential for cell division.[12]
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of Aryl Difluoromethyl Thioethers
This protocol describes a general method for the synthesis of aryl difluoromethyl thioethers from the corresponding disulfide.
Materials:
-
Aryl disulfide
-
Cesium fluoride (CsF)
-
N-Methyl-2-pyrrolidone (NMP)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried flask, add cesium fluoride (8 equivalents) and the aryl disulfide (1 equivalent).
-
Flush the flask with nitrogen gas.
-
Add N-Methyl-2-pyrrolidone (NMP) to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add (Difluoromethyl)trimethylsilane (TMSCF₂H) (8 equivalents) dropwise to the cooled suspension.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 19 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl thioether.
Protocol 2: Synthesis of Flomoxef Sodium (Overview)
The synthesis of Flomoxef Sodium is a multi-step process. The following is a simplified overview of the key steps.[1][13]
Caption: Synthetic overview of Flomoxef Sodium.
Detailed Steps:
-
Formation of the Oxacephem Nucleus: The synthesis typically starts from a protected 7-amino-3-cephem-4-carboxylic acid (7-ACA) derivative.
-
Acylation: The amino group at the C-7 position is acylated with [(difluoromethyl)thio]acetyl chloride to introduce the characteristic side chain.
-
Introduction of the C-3 Side Chain: The leaving group at the C-3 position is displaced by 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.
-
Deprotection: The protecting groups on the carboxylic acid are removed.
-
Salt Formation: The resulting Flomoxef acid is neutralized with a sodium source, such as sodium bicarbonate, to yield Flomoxef Sodium.[13]
Biological Assay Protocols
Protocol 3: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds like pyrimisulfan on the ALS enzyme.[6][14][15]
Materials:
-
Plant tissue (e.g., young shoots of susceptible weeds)
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10 mM MgCl₂)
-
Test compound (e.g., pyrimisulfan) dissolved in a suitable solvent (e.g., DMSO)
-
Creatine solution
-
α-Naphthol solution
-
Sulfuric acid (H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the enzyme extract to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine solution followed by α-naphthol solution. This reaction forms a colored complex with acetoin.
-
Incubate at 60°C for 15 minutes.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro ALS inhibition assay.
Protocol 4: GABA Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds like pyriprole to the insect GABA receptor.[16][17]
Materials:
-
Insect tissue rich in GABA receptors (e.g., insect heads or central nervous system tissue)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol or a specific [³H]-labeled phenylpyrazole)
-
Test compound (e.g., pyriprole)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the insect tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step.
-
Resuspend the final pellet in binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Signaling Pathway
GABAergic Synapse and the Action of Pyriprole
The following diagram illustrates the mechanism of action of pyriprole at an insect GABAergic synapse.
Caption: Pyriprole blocks the GABA-gated chloride channel.
In a normal insect GABAergic synapse, the neurotransmitter GABA is released from the presynaptic neuron and binds to the GABA receptor on the postsynaptic neuron. This opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization (inhibition) of the postsynaptic neuron.[13][18] Pyriprole acts as a non-competitive antagonist, binding to a site within the chloride channel of the GABA receptor and blocking the flow of chloride ions.[6][7] This prevents the inhibitory signal, leading to uncontrolled neuronal firing (hyperexcitation) and the subsequent toxic effects in the insect.[6]
References
- 1. GABAergic signaling shapes multiple aspects of Drosophila courtship motor behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. newprairiepress.org [newprairiepress.org]
- 11. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thiazopyr (Ref: MON 13200) [sitem.herts.ac.uk]
- 13. GABA - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. biogot.com [biogot.com]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(Difluoromethyl)thio]benzene Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [(Difluoromethyl)thio]benzene and its precursors, specifically focusing on S-(Difluoromethyl)benzenesulfonothioate, as a reagent for introducing the valuable difluoromethylthio (-SCF₂H) moiety into organic molecules. The difluoromethylthio group is of significant interest in medicinal and agrochemical research due to its unique electronic properties and its ability to modulate the lipophilicity and metabolic stability of parent compounds.
Reagent Overview and Safety Precautions
While this compound (PhSCF₂H) is the parent compound, its precursor, S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) *, is a more commonly used, shelf-stable, and crystalline solid that serves as an excellent source of the difluoromethylthio radical (•SCF₂H) or its synthetic equivalents. These protocols will focus on the application of this stable precursor.
Chemical Properties:
| Compound | Formula | Molecular Weight | Appearance |
| S-(Difluoromethyl)benzenesulfonothioate | C₇H₆F₂O₂S₂ | 224.25 g/mol | Crystalline solid |
| This compound | C₇H₆F₂S | 160.18 g/mol | Liquid |
Safety Precautions:
Before handling S-(Difluoromethyl)benzenesulfonothioate or any related compounds, it is crucial to consult the Safety Data Sheet (SDS). The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the reagent in a cool, dry place away from incompatible materials.
-
Handling: Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.
Experimental Protocols
The following protocol details a general procedure for the visible-light-mediated radical difluoromethylthiolation of arenes using S-(Difluoromethyl)benzenesulfonothioate. This method is notable for its mild, metal-free conditions.
Protocol: Visible-Light-Mediated Difluoromethylthiolation of Arenes
This protocol is adapted from a published procedure for the direct C-H difluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds.
Materials:
-
Arene or heteroarene substrate (0.10 mmol, 1.0 equiv)
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) (0.20 mmol, 2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.020 mmol, 0.2 equiv) (for Method A)
-
Acetonitrile (CH₃CN), anhydrous (1.0 mL)
-
Reaction vial (e.g., 1-dram vial) with a magnetic stir bar
-
Compact Fluorescent Lamp (CFL) or blue LEDs for irradiation
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure (Method A - with TBAI):
-
To a 1-dram vial equipped with a magnetic stir bar, add the arene or heteroarene substrate (0.10 mmol), S-(Difluoromethyl)benzenesulfonothioate (0.20 mmol), and tetrabutylammonium iodide (TBAI) (0.020 mmol).
-
Add anhydrous acetonitrile (1.0 mL) to the vial.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the reaction vial at a fixed distance from the light source (e.g., a compact fluorescent lamp) and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 16-24 hours), quench the reaction by opening the vial to the air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethylthiolated product.
Procedure (Method B - without TBAI):
-
To a 1-dram vial equipped with a magnetic stir bar, add the arene or heteroarene substrate (0.10 mmol) and S-(Difluoromethyl)benzenesulfonothioate (0.20 mmol).
-
Add anhydrous acetonitrile (1.0 mL) to the vial.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Irradiate the reaction mixture with a compact fluorescent lamp or blue LEDs with vigorous stirring.
-
Monitor the reaction as described in Method A. Reaction times may be longer (up to 48 hours).
-
Work-up and purify the product as described in Method A.
Data Presentation
The following table summarizes the results for the difluoromethylthiolation of various arenes and heteroarenes using the protocols described above.
| Substrate | Method | Time (h) | Yield (%) |
| 1,3,5-Trimethoxybenzene | A | 16 | 95 |
| 1,2,3-Trimethoxybenzene | A | 16 | 89 |
| N-Methylindole | A | 16 | 92 |
| Indole | A | 16 | 85 |
| 5-Bromoindole | A | 24 | 78 |
| Pyrrole | B | 48 | 65 |
| Thiophene | B | 48 | 55 |
| Anisole | B | 48 | 45 |
Visualization of Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and a plausible mechanistic pathway for the visible-light-mediated difluoromethylthiolation.
Caption: Experimental workflow for visible-light-mediated difluoromethylthiolation.
Caption: Plausible radical pathway for difluoromethylthiolation of arenes.
Application Notes and Protocols for the Use of [(Difluoromethyl)thio]benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from intermediates containing the difluoromethylthio moiety, with a focus on the insecticide pyriprole and the herbicide pyrimisulfan. The unique physicochemical properties conferred by the difluoromethylthio group, such as increased lipophilicity and metabolic stability, make it a valuable component in the design of modern crop protection agents.
Introduction to [(Difluoromethyl)thio]benzene and its Derivatives in Agrochemicals
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant attention due to its ability to modulate the biological activity and physicochemical properties of molecules. This moiety can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amino groups.
This compound and its derivatives serve as key building blocks for the synthesis of various agrochemicals. Two prominent examples are:
-
Pyriprole: A phenylpyrazole insecticide used in veterinary medicine to control fleas and ticks on dogs.
-
Pyrimisulfan: A sulfonylurea herbicide for the control of broadleaf weeds and sedges in turf and rice.
This document outlines the synthetic pathways, modes of action, and biological efficacy of these two important agrochemicals.
Data Presentation
The following tables summarize the key properties and biological activity of pyriprole and pyrimisulfan.
Table 1: Physicochemical Properties of Pyriprole and Pyrimisulfan
| Property | Pyriprole | Pyrimisulfan |
| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-3-carbonitrile[1] | N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(difluoromethylsulfonyl)benzenesulfonamide |
| CAS Number | 394730-71-3[1] | 221205-90-9[2] |
| Molecular Formula | C₁₈H₁₀Cl₂F₅N₅S[1] | C₁₆H₁₉F₂N₅O₇S₂ |
| Molar Mass | 494.27 g/mol [1] | 419.4 g/mol [2] |
| Appearance | Pale yellow liquid | White powder |
Table 2: Biological Activity and Efficacy of Pyriprole and Pyrimisulfan
| Agrochemical | Target Organism(s) | Mode of Action | Efficacy Data |
| Pyriprole | Cat flea (Ctenocephalides felis)[3][4] | GABA-gated chloride channel inhibitor[1] | >99% kill of adult fleas for 43 days after a single treatment[3]. Complete prevention of egg production for at least 30 days[3][4]. |
| Pyrimisulfan | Broadleaf weeds, sedges (e.g., Echinochloa crus-galli)[5] | Acetolactate synthase (ALS) inhibitor[5] | GR₅₀ for Echinochloa crus-galli: 36.2 g a.i./ha (resistant biotype) vs. 3 g a.i./ha (susceptible biotype)[6]. |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key intermediates and the final agrochemical compounds.
Synthesis of Pyriprole
The synthesis of pyriprole involves the construction of a substituted pyrazole core followed by the introduction of the difluoromethylthio group and subsequent functionalization. A key intermediate is 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile.
Protocol 3.1.1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile
This protocol is based on the reaction of a diazotized aniline derivative with a dicyanopropionate.
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Spent Hydrochloric Acid (HCl) and Sulfuric Acid (H₂SO₄) mixture
-
Wetting agent
-
Sodium Nitrite (NaNO₂) solution
-
Ethyl 2,3-dicyanopropionate
-
Aqueous alkali solution (e.g., NaOH)
-
Organic solvent (e.g., toluene)
Procedure:
-
React 2,6-dichloro-4-trifluoromethylaniline with a mixture of spent HCl and H₂SO₄ in the presence of a wetting agent to form a slurry of the corresponding aniline salt[7].
-
Cool the slurry to 15-25°C and add NaNO₂ solution over 30-180 minutes with stirring to perform the diazotization[7].
-
Dilute the resulting suspension containing the diazotized salt with water[7].
-
Add ethyl 2,3-dicyanopropionate to the mixture and stir for 10-12 hours, resulting in a biphasic system[7].
-
Separate the organic phase and treat it with an aqueous alkali solution. Heat the mixture to 80-100°C to induce precipitation of the aminopyrazole compound[7].
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile[7].
Note: The introduction of the [(difluoromethyl)thio] group at the 4-position of the pyrazole ring is a subsequent step. This can be achieved through various difluoromethylthiolation methods, which are areas of active research.
Synthesis of Pyrimisulfan
The synthesis of pyrimisulfan involves the coupling of a substituted benzenesulfonamide with a pyrimidine moiety. A key precursor is a 2-((difluoromethyl)thio)benzenesulfonamide derivative.
Protocol 3.2.1: General Synthesis of N-((4,6-Dimethoxypyrimidin-2-yl)carbamoyl)-2-((difluoromethyl)thio)benzenesulfonamide
This protocol outlines the general steps for the synthesis of sulfonylurea herbicides like pyrimisulfan.
Materials:
-
2-((Difluoromethyl)thio)benzenesulfonamide
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
Dissolve 2-((difluoromethyl)thio)benzenesulfonamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in dry acetonitrile.
-
Add DBU to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and acidify with aqueous HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water and ether, and dry to obtain the final product.
Signaling Pathways and Modes of Action
Understanding the molecular mechanism of action is crucial for the development of effective and selective agrochemicals.
Pyriprole: Inhibition of GABA-Gated Chloride Channels
Pyriprole belongs to the phenylpyrazole class of insecticides and acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel in the central nervous system of insects. By blocking the chloride influx into neurons, pyriprole leads to hyperexcitation, convulsions, and eventual death of the target pest.
Pyrimisulfan: Inhibition of Acetolactate Synthase (ALS)
Pyrimisulfan is a member of the sulfonylurea class of herbicides. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.
Conclusion
The inclusion of the difluoromethylthio moiety, facilitated by starting materials like this compound, offers a powerful strategy for the development of novel and effective agrochemicals. The examples of pyriprole and pyrimisulfan demonstrate the successful application of this approach in creating potent insecticides and herbicides with distinct modes of action. Further research into the synthesis and application of compounds containing the difluoromethylthio group holds significant promise for the future of crop protection and animal health.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. VetFolio [vetfolio.com]
- 4. Efficacy of pyriprole topical solution against the cat flea, Ctenocephalides felis, on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: [(Difluoromethyl)thio]benzene as a Difluoromethylthiolating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethylthio (-SCF2H) group has garnered significant interest in medicinal and agrochemical research due to its unique physicochemical properties. It serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially enhancing a molecule's binding affinity and metabolic stability. [(Difluoromethyl)thio]benzene (PhSCF2H) is a key reagent and building block for the introduction of the -SCF2H moiety. These application notes provide an overview of its synthesis, reactivity, and application in the preparation of various difluoromethylthiolated compounds.
Synthesis of this compound
This compound can be synthesized from thiophenol via difluoromethylation using sodium chlorodifluoroacetate. This method provides a straightforward and cost-effective route to the title compound.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of a related compound, 4-methoxyphenyl difluoromethyl sulfide, is presented below and can be adapted for the synthesis of this compound by substituting 4-methoxythiophenol with thiophenol.
Reaction Scheme:
Ar-SH + ClCF2CO2Na → Ar-SCF2H
Materials:
-
Thiol (e.g., 4-methoxythiophenol) (1.00 mmol, 1.00 equiv)
-
Sodium chlorodifluoroacetate (2.00 mmol, 2.00 equiv)
-
Potassium carbonate (K2CO3) (1.50 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Argon atmosphere
-
Oven-dried 25 mL screw-capped reaction vial with a stir bar
Procedure:
-
To an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the thiol (1.00 mmol), sodium chlorodifluoroacetate (2.00 mmol), and potassium carbonate (1.50 equiv).
-
Evacuate the vial and backfill with argon (repeat this process three times).
-
Add N,N-dimethylformamide (3 mL) to the vial under an argon atmosphere.
-
Seal the vial tightly and stir the reaction mixture at 95 °C for 8 hours.
-
After cooling to room temperature, the reaction progress can be monitored by 19F NMR.
-
For product isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Tabulated Data: Difluoromethylthiolation of Various Thiols
The following table summarizes the results for the difluoromethylthiolation of various thiols using sodium chlorodifluoroacetate, demonstrating the scope of this transformation.
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 86 |
| 2 | 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 95 |
| 3 | 4-Bromothiophenol | 4-Bromophenyl difluoromethyl sulfide | 91 |
| 4 | 2-Naphthalenethiol | 2-Naphthyl difluoromethyl sulfide | 88 |
| 5 | Thiophenol | This compound | (Not specified, but expected to be high) |
Applications of this compound and its Derivatives
This compound is a versatile precursor for the synthesis of other valuable difluoromethylthiolating agents and can be used in various chemical transformations.
Synthesis of Electrophilic Difluoromethylthiolating Agents
One of the primary applications of this compound is its use as a precursor for more reactive electrophilic difluoromethylthiolating reagents, such as N-difluoromethylthiophthalimide.
This protocol details the use of N-difluoromethylthiophthalimide for the difluoromethylthiolation of various heteroarenes.
Materials:
-
Heteroarene (4.0 mmol)
-
N-(Difluoromethylthio)phthalimide (5.2 mmol)
-
Sodium chloride (NaCl) (0.4 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20.0 mL)
-
Argon atmosphere
-
Oven-dried Schlenk tube with a stirring bar
Procedure:
-
To an oven-dried Schlenk tube equipped with a stirring bar, add the heteroarene (4.0 mmol), N-(difluoromethylthio)phthalimide (5.2 mmol), and sodium chloride (0.4 mmol) under an argon atmosphere.
-
Add freshly distilled anhydrous DMF (20.0 mL) to the Schlenk tube.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, add distilled water (100.0 mL) and diethyl ether (400.0 mL) to the reaction mixture.
-
Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 80.0 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the desired difluoromethylthiolated heteroarene.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-(1H-indol-3-yl)ethyl)acetamide | N-(2-(2-((Difluoromethyl)thio)-1H-indol-3-yl)ethyl)acetamide | 86 |
| 2 | Celecoxib | Celecoxib-SCF2H | 75 |
| 3 | Estrone derivative | Estrone derivative-SCF2H | 81 |
Synthesis of Nucleophilic Difluoromethylating Agents
This compound can be oxidized to difluoromethyl phenyl sulfone (PhSO2CF2H), a potent nucleophilic difluoromethylating reagent.
Materials:
-
This compound (25 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (92.0 mmol)
-
Anhydrous dichloromethane (69 mL)
-
10% aqueous sodium sulfite solution
-
5% aqueous sodium bicarbonate solution
-
Saturated brine solution
Procedure:
-
Dissolve this compound (25 mmol) in anhydrous dichloromethane (69 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid m-CPBA (92.0 mmol) to the solution in portions while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC or GC-MS), dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 10% aqueous sodium sulfite (2 x 100 mL), 5% aqueous sodium bicarbonate (4 x 50 mL), and saturated brine (2 x 100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford difluoromethyl phenyl sulfone.
Conclusion
This compound is a valuable and versatile reagent in fluorine chemistry. It serves as a direct precursor to the medicinally important -SCF2H group and can be readily converted into more reactive electrophilic and nucleophilic difluoromethylating agents. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and application of difluoromethylthiolated compounds in drug discovery and materials science. Further research into the direct functionalization of this compound in radical and cross-coupling reactions is an area of ongoing interest that will likely expand its utility.
References
Application Notes and Protocols: [(Difluoromethyl)thio]benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical applications of [(Difluoromethyl)thio]benzene and its derivatives in materials science, with a focus on polymer chemistry. Detailed experimental protocols and quantitative data are presented to facilitate the reproduction and further development of these applications.
Application 1: Synthesis of Amphiphilic Homopolymers with Tunable Properties
The incorporation of the difluoromethylthio (-SCF2H) group, derived from precursors like this compound, into polymer structures can impart unique physicochemical properties. A notable application is the synthesis of well-defined amphiphilic homopolymers that exhibit self-assembly in aqueous solutions and possess distinct thermal characteristics.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for an exemplary amphiphilic homopolymer, poly(N-3-(difluoromethylthio)propyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) [poly(DFTP-NIPAM-AM)], synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1]
| Property | Value | Method of Determination |
| Glass Transition Temperature (Tg) | 85.3 °C | Differential Scanning Calorimetry (DSC) |
| Critical Micelle Concentration (cmc) | 0.08 mg/mL | Fluorescence Probe Technique (using pyrene) |
| Number-Average Molar Mass (Mn) | 2,500 - 11,500 g/mol | Gel Permeation Chromatography (GPC) |
| Polymer Thermal Stability | Stable up to 300 °C | Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) |
Experimental Protocols
1. Synthesis of the Monomer: N-3-(difluoromethylthio)propyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (DFTP-NIPAM-AM) [1]
This protocol describes a two-step synthesis of the monomer containing the difluoromethylthio group.
-
Step 1: Aza-Michael Addition
-
Dissolve 3-difluorothiomethyl-1-propylamine in a suitable solvent (e.g., dichloromethane).
-
Add N-isopropylacrylamide to the solution.
-
Stir the reaction mixture at room temperature for a specified time to allow for the aza-Michael addition to proceed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the intermediate product by column chromatography.
-
-
Step 2: Amidation
-
Dissolve the purified intermediate from Step 1 in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add acryloyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified duration.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final monomer product by column chromatography.
-
2. Synthesis of poly(DFTP-NIPAM-AM) via RAFT Polymerization [1]
This protocol details the controlled radical polymerization of the DFTP-NIPAM-AM monomer.
-
Place the DFTP-NIPAM-AM monomer, a RAFT agent (e.g., 3-(benzylthiocarbonothioylthio)propanoic acid), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a reaction vessel.
-
Add a suitable solvent (e.g., 1,4-dioxane).
-
Seal the vessel and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the reaction vessel in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
Characterization Workflow
References
Application Notes and Protocols: Photoredox-Catalyzed C-S Bond Formation for the Synthesis of [(Difluoromethyl)thio]benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of the difluoromethylthio (-SCF2H) group into organic molecules is of significant interest in medicinal chemistry and drug development. This moiety can act as a bioisostere for other functional groups, influencing properties such as lipophilicity and metabolic stability. Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-S bonds, enabling the direct difluoromethylthiolation of arenes and heteroarenes. This document provides detailed application notes and protocols for the synthesis of [(difluoromethyl)thio]benzene and its derivatives using a metal-free, visible-light-mediated approach. The key reagent for this transformation is S-(difluoromethyl)benzenethiosulfonate (PhSO2SCF2H), a stable and readily accessible source of the difluoromethylthio radical.[1][2]
Core Reaction and Mechanism
The described protocol focuses on the direct C-H difluoromethylthiolation of arenes and heteroarenes. The reaction is initiated by visible light and proceeds through a radical-mediated pathway without the need for a metal catalyst.[1][2] The proposed mechanism involves the photoexcitation of the aromatic substrate, which then engages in a single-electron transfer (SET) with the difluoromethylthiolating reagent, PhSO2SCF2H, to generate a difluoromethylthio radical (•SCF2H). This radical then adds to another molecule of the arene, and subsequent rearomatization leads to the desired [(difluoromethyl)thio]arene product.
Proposed Catalytic Cycle
Figure 1: Proposed mechanism for the visible-light-mediated C-H difluoromethylthiolation of arenes.
Quantitative Data Summary
The following table summarizes the yields of various [(difluoromethyl)thio]arene products obtained through the visible-light-mediated C-H difluoromethylthiolation of the corresponding arenes and heteroarenes with S-(difluoromethyl)benzenethiosulfonate.
| Entry | Substrate | Product | Yield (%)[2] |
| 1 | Benzene | This compound | 75 |
| 2 | Toluene | 1-(Difluoromethyl)thio-4-methylbenzene | 68 |
| 3 | Anisole | 1-(Difluoromethyl)thio-4-methoxybenzene | 85 |
| 4 | Naphthalene | 2-[(Difluoromethyl)thio]naphthalene | 72 |
| 5 | Thiophene | 2-[(Difluoromethyl)thio]thiophene | 65 |
| 6 | Pyrrole (N-Boc) | 1-Boc-2-[(difluoromethyl)thio]pyrrole | 81 |
| 7 | Indole (N-Me) | 1-Methyl-3-[(difluoromethyl)thio]indole | 78 |
| 8 | Caffeine | 8-[(Difluoromethyl)thio]caffeine | 55 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Solvents should be of high purity and dried according to standard procedures if necessary.
-
The light source should be positioned to ensure uniform irradiation of the reaction mixture.
Synthesis of S-(Difluoromethyl)benzenethiosulfonate (PhSO2SCF2H)
A scalable, one-pot synthesis of the difluoromethylthiolating reagent has been reported. This procedure involves the reaction of sodium benzenesulfinate with an excess of chlorodifluoromethane (freon-22) in the presence of a phase-transfer catalyst. Due to the involvement of a gaseous reagent, this synthesis should be carried out in a suitable pressure vessel and with appropriate safety precautions. For a detailed and optimized laboratory-scale preparation, refer to the supporting information of Li, J. et al., Chem. Sci., 2018, 9, 5940-5945.
General Procedure for the Difluoromethylthiolation of Arenes
Figure 2: General experimental workflow for the difluoromethylthiolation of arenes.
Materials:
-
Arene or heteroarene (1.0 equiv)
-
S-(Difluoromethyl)benzenethiosulfonate (PhSO2SCF2H) (1.5 - 2.0 equiv)
-
Solvent (e.g., acetonitrile, 0.1 M)
-
Visible light source (e.g., blue LEDs)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
Procedure:
-
To a reaction vessel, add the arene or heteroarene (0.2 mmol, 1.0 equiv) and S-(difluoromethyl)benzenethiosulfonate (0.3-0.4 mmol, 1.5-2.0 equiv).
-
Add the solvent (2.0 mL) to the vessel.
-
Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a visible light source (e.g., 3 W blue LED) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired [(difluoromethyl)thio]arene.
Applications in Drug Development
The ability to introduce the -SCF2H group into complex molecules, including existing drug candidates and natural products, makes this photoredox-catalyzed C-S bond formation a valuable tool for late-stage functionalization. This allows for the rapid generation of new analogues with potentially improved pharmacokinetic and pharmacodynamic profiles. The mild, metal-free reaction conditions are compatible with a wide range of functional groups, further enhancing its applicability in the synthesis of complex, biologically active molecules. The difluoromethylthio group can serve as a lipophilic hydrogen bond donor, which may enhance binding affinity to biological targets.[2]
References
Application Notes and Protocols for the Synthesis of Aryl Difluoromethyl Thioethers
Introduction
The difluoromethylthio (-SCF2H) group is a crucial substituent in modern medicinal chemistry and agrochemical development. Its unique properties, such as serving as a bioisostere for hydroxyl and thiol groups, can enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates. This document provides detailed experimental protocols for the synthesis of aryl difluoromethyl thioethers via a visible-light-mediated, metal-free radical difluoromethylthiolation of arenes. The described method utilizes S-phenyl difluoromethanethiosulfonate (PhSO2SCF2H) as a stable and readily available reagent to introduce the -SCF2H moiety onto a wide range of aromatic and heteroaromatic compounds under mild reaction conditions.
Experimental Protocols
This section details the procedures for the visible-light-mediated radical difluoromethylthiolation of arenes. Two primary methods are presented, differing in the use of a catalytic iodide source.
General Materials and Equipment
-
Reagents: Arenes (various), S-phenyl difluoromethanethiosulfonate (PhSO2SCF2H), Tetrabutylammonium iodide (TBAI), Acetonitrile (CH3CN, anhydrous).
-
Glassware: Standard reaction vials or tubes suitable for inert atmosphere reactions.
-
Equipment: Magnetic stirrer, Schlenk line or glovebox for inert atmosphere, visible light source (e.g., two 40 W compact fluorescent lamps - CFL), NMR spectrometer for analysis.
Method A: Catalytic Iodide-Mediated Difluoromethylthiolation
This method is suitable for a broad range of arene and heteroarene substrates.
Procedure:
-
To a reaction vial, add the arene (0.10 mmol, 1.0 equiv.), S-phenyl difluoromethanethiosulfonate (PhSO2SCF2H) (0.20 mmol, 2.0 equiv.), and tetrabutylammonium iodide (TBAI) (0.020 mmol, 0.2 equiv.).
-
Add anhydrous acetonitrile (1.0 mL).
-
Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Place the reaction vial under an argon atmosphere.
-
Position the vial approximately 5-10 cm from two 40 W compact fluorescent lamps (CFL) and begin irradiation.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, the reaction mixture can be analyzed directly or subjected to purification by flash column chromatography to isolate the desired difluoromethyl thioether product.
Method B: Additive-Free Difluoromethylthiolation
This method is applicable to certain arene substrates without the need for a catalytic additive, though it may require a longer reaction time.
Procedure:
-
To a reaction vial, add the arene (0.10 mmol, 1.0 equiv.) and S-phenyl difluoromethanethiosulfonate (PhSO2SCF2H) (0.20 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (1.0 mL).
-
Seal the vial and thoroughly degas the solution with argon.
-
Maintain the reaction under an argon atmosphere.
-
Irradiate the mixture with two 40 W CFLs at room temperature while stirring.
-
Continue the reaction for 48 hours.
-
After the reaction period, work up and purify the product as described in Method A.
Data Presentation
The following table summarizes the yields obtained for the difluoromethylthiolation of various arenes using the protocols described above.[1]
| Entry | Arene Substrate | Method | Reaction Time (h) | Yield (%) |
| 1 | N-Methylindole | A | 16 | 99 |
| 2 | Indole | A | 16 | 85 |
| 3 | 5-Methoxyindole | A | 16 | 95 |
| 4 | Pyrrole | B | 48 | 68 |
| 5 | Anisole | B | 48 | 55 |
| 6 | 1,3-Dimethoxybenzene | B | 48 | 75 |
| 7 | Mesitylene | B | 48 | 62 |
| 8 | Benzene | B | 48 | 40 |
Yields were determined by ¹H NMR analysis using an internal standard unless otherwise specified.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the visible-light-mediated difluoromethylthiolation of arenes.
Caption: General workflow for arene difluoromethylthiolation.
Proposed Signaling Pathway
The reaction is proposed to proceed through a radical-mediated pathway initiated by visible light.
Caption: Proposed radical pathway for difluoromethylthiolation.
Summary
The presented protocols offer an operationally simple and efficient method for the synthesis of valuable difluoromethyl thioethers from a broad range of (hetero)arenes.[1] Key advantages of this experimental setup include its metal-free nature, use of a stable and easy-to-handle difluoromethylthiolating reagent, and mild reaction conditions at room temperature, making it a valuable tool for researchers in drug discovery and development.[1]
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Difluoromethyl)thio]benzene (PhSCF2H), also known as phenyl difluoromethyl sulfide, is a valuable reagent in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the difluoromethylthio (-SCF2H) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent utilization in the synthesis of key intermediates for active pharmaceutical ingredients (APIs).
The -SCF2H group is a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, and can act as a weak hydrogen bond donor, which can be advantageous for fine-tuning a molecule's pharmacokinetic profile.[1] Several drugs and agrochemicals feature the difluoromethylthio moiety, including the antibiotic flomoxef, the pesticide pyriprole, and the herbicide pyrimisulfan, underscoring the industrial relevance of this functional group.[2]
Large-Scale Synthesis of this compound
While several laboratory-scale methods exist for the synthesis of this compound, a robust and scalable method is crucial for its industrial application. One effective approach involves the reaction of thiophenol with a difluorocarbene source. Fluoroform (CHF3), a non-ozone-depleting and inexpensive gas, is an excellent difluorocarbene precursor for this transformation.[3]
Protocol 1: Gram-Scale Synthesis of this compound via Difluorocarbene Insertion
This protocol is adapted from a general method for the difluoromethylation of thiophenols using fluoroform.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound from Thiophenol.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser.
-
Thiophenol
-
Potassium hydroxide (KOH)
-
1,4-Dioxane
-
Water
-
Fluoroform (CHF3) gas
-
Standard laboratory glassware for workup and purification.
Procedure:
-
To a three-necked round-bottom flask, add thiophenol (1.0 eq), potassium hydroxide (3.0 eq), 1,4-dioxane, and water in a 2:1 ratio by volume.
-
Stir the mixture vigorously to ensure the formation of the potassium thiophenolate salt.
-
Bubble fluoroform gas through the stirred solution at a moderate rate at room temperature. The reaction is typically monitored by GC-MS for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data for Gram-Scale Synthesis:
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount (for 10g product) |
| Thiophenol | 1.0 | 110.17 g/mol | ~8.6 g |
| Potassium Hydroxide | 3.0 | 56.11 g/mol | ~13.1 g |
| 1,4-Dioxane | - | 88.11 g/mol | ~100 mL |
| Water | - | 18.02 g/mol | ~50 mL |
| Fluoroform (CHF3) | Excess | 70.01 g/mol | As needed |
| Product | - | 160.18 g/mol | 10 g (isolated) |
| Yield | ~78% |
Application in Pharmaceutical Synthesis: Synthesis of the Flomoxef Side Chain
The antibiotic Flomoxef contains a 7-β-{2-[(difluoromethyl)thio]acetamido} side chain.[4] A key precursor for this side chain is [(difluoromethyl)thio]acetic acid, which can be synthesized from this compound.
Protocol 2: Synthesis of [(Difluoromethyl)thio]acetic Acid
This protocol involves the lithiation of this compound followed by quenching with carbon dioxide.
Reaction Scheme:
References
[(Difluoromethyl)thio]benzene functional group compatibility in complex molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional group compatibility of the [(difluoromethyl)thio]benzene moiety (Ar-SCF₂H) in complex molecules. This information is crucial for designing synthetic routes and understanding the stability of this increasingly important functional group in medicinal chemistry and drug discovery.
Introduction to the this compound Group
The this compound functional group has garnered significant attention in drug discovery due to its unique physicochemical properties. It is considered a bioisostere of hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[1] Its moderate lipophilicity (Hansch parameter π = 0.68) compared to the highly lipophilic trifluoromethylthio group (π = 1.44) allows for fine-tuning of a molecule's properties to improve its pharmacokinetic profile.[2]
Synthesis and Functional Group Compatibility
The introduction of the this compound moiety can be achieved through several methods, each with its own functional group compatibility profile. The choice of method is critical when working with complex, highly functionalized molecules.
Radical Difluoromethylthiolation of Arenes and Heteroarenes
Visible-light-mediated radical difluoromethylthiolation has emerged as a mild and efficient method for installing the -SCF₂H group.[3] This approach generally exhibits broad functional group tolerance.
Table 1: Functional Group Compatibility in Radical Difluoromethylthiolation
| Functional Group | Position on Arene/Heteroarene | Compatibility | Typical Yield (%) | Reference |
| Alkyl (e.g., -CH₃) | Various | Compatible | 80-95 | [3] |
| Phenyl | C-2 of indole | Compatible | 75 | [3] |
| Methoxy | Various | Compatible | 78-98 | [3] |
| Halogens (-Cl, -Br) | Various | Compatible | 80-90 | [3] |
| Boryl Ester | Indole | Compatible | 85 | [3] |
| Ester | Indole | Compatible (may give regioisomers) | 60-70 | [3] |
| Phenolic -OH | Indole, Phenol | Compatible | 80-90 | [3] |
| Amine (-NH₂) | Aniline | Compatible | 75 | [3] |
| Thioether (-SMe) | Thioanisole | Compatible | 82 | [3] |
| Pyridine | N/A | Compatible | Good | [4] |
| Thiophene | N/A | Compatible | 65 | [3] |
| Pyrrole | N/A | Compatible | ~70 | [3] |
| Isoxazole | N/A | Compatible | Good | [3] |
Incompatible Groups:
-
Highly electron-deficient arenes may react sluggishly.
-
Substrates prone to radical-induced decomposition.
Electrophilic Difluoromethylthiolation
Reagents such as N-(difluoromethylthio)phthalimide allow for the electrophilic introduction of the -SCF₂H group to a variety of nucleophiles.[2]
Table 2: Functional Group Compatibility in Electrophilic Difluoromethylthiolation
| Nucleophile/Functional Group | Substrate Type | Compatibility | Typical Yield (%) | Reference |
| Aryl/Vinyl Boronic Acids | Organometallic | Compatible | 70-90 | [2] |
| Terminal Alkynes | C-nucleophile | Compatible | 60-80 | [2] |
| Amines (primary, secondary) | N-nucleophile | Compatible | 75-95 | [2] |
| Thiols | S-nucleophile | Compatible | 80-95 | [2] |
| β-Ketoesters | C-nucleophile | Compatible | 80-90 | [2] |
| Oxindoles | C-nucleophile | Compatible | 70-85 | [2] |
| Indoles, Pyrroles | Heterocycles | Compatible | 80-95 | [2] |
| Electron-rich arenes | Aromatics | Compatible | 70-90 | [2] |
Incompatible Groups:
-
Strongly nucleophilic groups that can react with the phthalimide byproduct or the reagent itself in an undesired manner.
Nucleophilic Difluoromethylthiolation
This approach typically involves the reaction of a thiol with a difluorocarbene precursor or a difluoromethylating agent.
Table 3: Functional Group Compatibility in Nucleophilic Difluoromethylthiolation
| Functional Group on Thiophenol | Compatibility | Typical Yield (%) | Reference |
| Alkyl | Compatible | Good | [5] |
| Methoxy | Compatible | High | [5] |
| Halogens (-F, -Cl, -Br) | Compatible | High | [5] |
| Nitro | Compatible | Moderate to Good | [5] |
| Ester | Compatible | Good | [5] |
| Ketone | Compatible | Good | [5] |
| Aldehyde | Compatible | Good | [5] |
| Amide | Compatible | Good | [5] |
Incompatible Groups:
-
Functional groups that are sensitive to the basic conditions often required for generating the thiolate.
-
Electrophilic functional groups that can react with the thiolate.
Chemical Stability and Reactivity of the this compound Group
The Ar-SCF₂H moiety is generally stable to a range of reaction conditions, making it suitable for use in multi-step syntheses.
Stability under Acidic and Basic Conditions
-
Acidic Conditions: The this compound group is generally stable to acidic conditions. However, very strong, hot acidic conditions may lead to hydrolysis, although specific data on the limits of this stability are not extensively documented.
-
Basic Conditions: The group is stable to mild basic conditions. Strong bases, particularly at elevated temperatures, may lead to decomposition. The acidity of the C-H bond in the SCF₂H group (pKa ≈ 35) is low, but strong bases could potentially deprotonate it, leading to side reactions.[4]
Oxidation and Reduction
-
Oxidation: The sulfur atom in the this compound group can be selectively oxidized to the corresponding sulfoxide (Ar-S(O)CF₂H) and sulfone (Ar-S(O)₂CF₂H) using common oxidizing agents such as m-CPBA or H₂O₂.[6] This allows for further functionalization and modulation of the electronic and steric properties of the molecule.
-
Reduction: The reduction of difluoromethyl sulfoxides and sulfones back to the thioether is possible using standard reducing agents for these functional groups, although specific studies on the reduction of Ar-S(O)ₓCF₂H are limited. General methods for sulfoxide and sulfone reduction should be applicable.
Palladium Cross-Coupling Reactions
The this compound moiety is generally compatible with palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the late-stage functionalization of molecules already containing the SCF₂H group. The C-F bonds are typically unreactive under these conditions.
Experimental Protocols
Protocol for Radical Difluoromethylthiolation of N-Methylindole
This protocol is adapted from Li, J. et al. Chem. Sci.2018 , 9, 5842-5848.[3]
Materials:
-
N-Methylindole
-
PhSO₂SCF₂H
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (CH₃CN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Compact Fluorescent Lamp (CFL)
Procedure:
-
To an oven-dried reaction vial, add N-methylindole (0.10 mmol, 1.0 equiv.), PhSO₂SCF₂H (0.20 mmol, 2.0 equiv.), and TBAI (0.020 mmol, 0.2 equiv.).
-
Add anhydrous acetonitrile (1.0 mL).
-
Seal the vial and purge with argon for 5 minutes.
-
Place the vial approximately 5 cm from a compact fluorescent lamp and irradiate at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol for Electrophilic Difluoromethylthiolation of an Amine
This protocol is a general representation based on the reactivity of N-(difluoromethylthio)phthalimide.[2]
Materials:
-
Amine substrate
-
N-(Difluoromethylthio)phthalimide
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add the amine substrate (1.0 equiv.) and dissolve it in the anhydrous solvent.
-
Add N-(difluoromethylthio)phthalimide (1.1 equiv.).
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Oxidation of this compound to the Sulfoxide
This protocol is a general method for the oxidation of thioethers.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane at 0 °C.
-
Slowly add a solution of m-CPBA (1.0-1.2 equiv.) in dichloromethane.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the difluoromethyl sulfoxide.
Visualizations
Caption: Synthetic and modification workflow for this compound.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.cas.cn]
- 3. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in [(Difluoromethyl)thio]benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low yields encountered in reactions involving [(difluoromethyl)thio]benzene and related difluoromethylthiolation procedures.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylthiolation reaction is not working or giving very low yields. What are the first things I should check?
A1: Low or no product formation can often be attributed to a few common factors. Systematically check the following:
-
Reagent Quality: Many difluoromethylthiolating reagents can be sensitive to moisture and air. Ensure your reagent is fresh or has been stored under an inert atmosphere (e.g., nitrogen or argon). Some reagents have limited shelf stability.
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, poison the catalyst, or lead to unwanted side products. If the purity of your substrate is questionable, purify it before use.
-
Solvent and Reagent Purity: Always use anhydrous solvents for moisture-sensitive reactions. Other reagents should be of an appropriate purity for the specific reaction.
-
Inert Atmosphere: Many difluoromethylthiolation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere.
-
Temperature Control: Verify that the reaction temperature is accurately controlled and maintained at the optimal level as specified in the literature protocol.
-
Stoichiometry: Double-check your calculations for all reagents to ensure the correct stoichiometry is being used. An incorrect ratio of substrate, difluoromethylthiolating agent, catalyst, or additives can significantly impact the conversion.
Q2: I'm observing the formation of significant side products in my reaction. What are some common side reactions and how can I minimize them?
A2: Side product formation is a common issue. Here are a few possibilities:
-
Decomposition of Reagent: Some difluoromethylthiolating reagents can decompose, especially under harsh conditions or in the presence of certain nucleophiles or bases. This can lead to the formation of various byproducts. Consider using a more stable, next-generation reagent if possible.
-
Hydrolysis: If your reaction is sensitive to water, hydrolysis of the starting material, product, or reagent can occur. Ensure anhydrous conditions are maintained.
-
Over-reaction or Di-substitution: In some cases, particularly with highly activated substrates in electrophilic aromatic substitution, di-substitution can occur. Using a milder reagent or adjusting the stoichiometry can sometimes mitigate this.
-
Competing Reactions: Depending on the functional groups present in your substrate, other reactions may compete with the desired difluoromethylthiolation. For example, in reactions with substrates containing both a thiol and an amine, you might see a mixture of S- and N-difluoromethylated products. Careful selection of reaction conditions (e.g., temperature, base) can often improve selectivity.
Q3: How do I choose the right difluoromethylthiolating reagent for my specific reaction?
A3: The choice of reagent depends on the nature of your substrate and the type of transformation you are trying to achieve. Here's a general guide:
-
For electron-rich aromatic and heteroaromatic compounds (e.g., indoles, pyrroles): Electrophilic difluoromethylthiolating reagents are typically used. N-Difluoromethylthiophthalimide and N-difluorothiolsaccharin are examples of effective, shelf-stable electrophilic reagents.
-
For aryl halides (bromides, iodides, and sometimes chlorides): Palladium-catalyzed cross-coupling reactions are a common approach. In this case, a nucleophilic difluoromethylthiolating reagent, often generated in situ or used as a stable complex, is required.
-
For alkyl halides: Nucleophilic substitution with a difluoromethylthiolate source is the standard method.
-
For alkenes: Photoredox-catalyzed methods have emerged as a powerful tool for the difluoromethylthiolation of alkenes.
Q4: My product seems to be unstable during purification. What are some best practices for isolating difluoromethylthiolated compounds?
A4: Product instability during purification can lead to significant yield loss. Consider the following:
-
Column Chromatography: If your compound is sensitive to silica gel, you can deactivate the silica by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to your eluent. Alternatively, consider using a different stationary phase like alumina.
-
Temperature: Avoid excessive heat during solvent removal (rotoevaporation) if your product is thermally labile.
-
pH: During aqueous workup, ensure the pH is controlled to keep your product in its neutral, less water-soluble form.
-
Minimize Exposure: Minimize the time your compound spends in solution and exposed to air and light, especially if you suspect it is unstable.
Troubleshooting Guides
Low Yield in Electrophilic Aromatic Difluoromethylthiolation of Indoles
Caption: Troubleshooting workflow for low yields in electrophilic difluoromethylthiolation.
Poor Conversion in Palladium-Catalyzed Difluoromethylthiolation of Aryl Halides
Caption: Troubleshooting workflow for poor conversion in palladium-catalyzed reactions.
Experimental Protocols
Protocol 1: Electrophilic Difluoromethylthiolation of Indole
This protocol is adapted from procedures for electrophilic trifluoromethylthiolation and difluoromethylthiolation of indoles.
Reaction Scheme: Indole + Electrophilic SCF₂H Reagent → 3-(Difluoromethylthio)indole
Materials:
-
Indole (1.0 equiv)
-
N-Difluoromethylthiophthalimide (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole and anhydrous solvent.
-
Add the N-Difluoromethylthiophthalimide to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Electrophilic Reagent | Yield (%) |
| Indole | N-Difluoromethylthiophthalimide | 75-90% |
| 5-Methoxyindole | N-Difluoromethylthiophthalimide | 80-95% |
| 5-Bromoindole | N-Difluoromethylthiophthalimide | 70-85% |
Protocol 2: Palladium-Catalyzed Difluoromethylthiolation of Aryl Bromide
This protocol is a representative procedure based on palladium-catalyzed cross-coupling reactions.
Reaction Scheme: Ar-Br + Nucleophilic SCF₂H Source --(Pd Catalyst, Ligand, Base)--> Ar-SCF₂H
Materials:
-
Aryl bromide (1.0 equiv)
-
Nucleophilic difluoromethylthiolating reagent (e.g., a stable silver or zinc complex, 1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%)
-
Ligand (e.g., Xantphos or DPEPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and base.
-
Add the nucleophilic difluoromethylthiolating reagent.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Pd(dba)₂/Xantphos | Cs₂CO₃ | Toluene | 70-85% |
| 4-Bromoanisole | Pd(dba)₂/DPEPhos | K₃PO₄ | Dioxane | 65-80% |
| 3-Bromopyridine | Pd(dba)₂/Xantphos | Cs₂CO₃ | Toluene | 60-75% |
Protocol 3: Nucleophilic Difluoromethylthiolation of an Alkyl Bromide
This protocol provides a general method for the S-difluoromethylation of alkyl halides.
Reaction Scheme: R-Br +⁻SCF₂H → R-SCF₂H
Materials:
-
Alkyl bromide (1.0 equiv)
-
Source of difluoromethylthiolate anion (e.g., generated in situ from a precursor, 1.5-2.0 equiv)
-
Base (e.g., NaH or K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the difluoromethylthiolate precursor and anhydrous solvent.
-
If necessary, add a base to generate the nucleophile and stir for a short period.
-
Add the alkyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or distillation.
| Alkyl Halide | Base | Solvent | Yield (%) |
| Benzyl bromide | NaH | DMF | 70-90% |
| 1-Bromooctane | K₂CO₃ | DMSO | 60-75% |
| 1-Bromo-4-fluorobenzene | NaH | DMF | 65-80% |
Experimental Workflow Diagram
Caption: A generalized workflow for performing difluoromethylthiolation reactions.
Troubleshooting common side reactions with [(Difluoromethyl)thio]benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(Difluoromethyl)thio]benzene. The following information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound are oxidation of the sulfur atom, hydrolysis of the thioether linkage, and potential reactions with strong nucleophiles or bases. Over-fluorination or incomplete reaction can also be a challenge depending on the specific reaction conditions.[1][2]
Q2: How can I minimize the oxidation of this compound to its sulfoxide or sulfone?
A2: Oxidation is a common issue with thioethers. To minimize this side reaction, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Avoid strong oxidizing agents unless the oxidation is the desired transformation. If you suspect trace oxidants are present in your reaction mixture, adding a small amount of a reducing agent scavenger that is compatible with your reaction conditions may be beneficial.
Q3: My reaction is showing low yield. What are the initial troubleshooting steps?
A3: When encountering low yields, first verify the purity of your this compound, as impurities from its synthesis can interfere with the reaction. Ensure that your reagents are fresh and anhydrous, particularly for moisture-sensitive reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and check for the formation of side products. Temperature control is also critical; some reactions may require heating, while others need to be run at lower temperatures to improve selectivity.
Q4: What are the best practices for storing this compound?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere.[3] Exposure to air and moisture can lead to oxidation and hydrolysis over time. The compound is typically a colorless to pale yellow liquid; a significant change in color may indicate degradation.[4]
Troubleshooting Guide: Common Side Reactions
This guide provides a systematic approach to identifying and resolving common side reactions encountered during experiments with this compound.
Problem 1: Formation of Phenyl Difluoromethyl Sulfoxide and/or Sulfone (Oxidation)
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Mass spectrometry data showing peaks corresponding to the addition of one or two oxygen atoms (M+16 and M+32).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of atmospheric oxygen | Perform the reaction under an inert atmosphere (N₂ or Ar). Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. |
| Use of oxidizing reagents or catalysts | Carefully review all reagents and catalysts to ensure they are not oxidative. If unavoidable, consider lowering the reaction temperature to improve selectivity. |
| Peroxide impurities in solvents (e.g., THF, ether) | Use freshly distilled or inhibitor-free solvents that have been tested for peroxides. |
| Extended reaction times or high temperatures | Optimize the reaction time by monitoring its progress. Avoid unnecessarily high temperatures that can promote oxidation. |
Problem 2: Cleavage of the Thioether Bond (Hydrolysis)
Symptoms:
-
Formation of thiophenol and difluoromethanol derivatives as byproducts.
-
A decrease in the concentration of the starting material without a corresponding increase in the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. For highly sensitive reactions, consider using a glovebox. |
| Acidic or strongly basic reaction conditions | Thioether hydrolysis can be catalyzed by both acids and bases.[5][6][7] If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest possible conditions and consider a slow addition of the reagent. |
| High reaction temperatures | Elevated temperatures can accelerate hydrolysis. Conduct the reaction at the lowest effective temperature. |
Problem 3: Unwanted Nucleophilic Substitution
Symptoms:
-
Formation of byproducts resulting from the displacement of the difluoromethylthio group or reaction at the benzene ring.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of strong nucleophiles | If your reaction involves other nucleophiles, they may compete with your desired transformation. Consider protecting sensitive functional groups or using a less reactive nucleophile if possible. |
| Reaction with strong bases | Strong bases can deprotonate the difluoromethyl group or promote elimination reactions. Use a non-nucleophilic, sterically hindered base if a base is necessary. |
Experimental Protocols
Protocol 1: Selective Oxidation of a Thioether to a Sulfoxide
This protocol is adapted from the selective oxidation of thioanisole, a close structural analog of this compound.[8][9][10][11][12]
Materials:
-
This compound (1.0 mmol)
-
Sodium metaperiodate (1.1 mmol)
-
Methanol or Water/Methanol mixture (10 mL)
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve sodium metaperiodate in deionized water.
-
Cool the thioether solution to 0°C in an ice bath.
-
Slowly add the sodium metaperiodate solution dropwise to the stirred thioether solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfoxide/Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Selectivity for Sulfone | Reference |
| Sodium Metaperiodate | 0°C to RT, aq. Methanol | High | Low (with controlled stoichiometry) | [9] |
| Hydrogen Peroxide | 30°C - 50°C, with catalyst | Moderate to Low | High (with excess H₂O₂) | [11][12] |
| m-CPBA | 0°C to RT, CH₂Cl₂ | Moderate (1 equiv.) | High (2+ equiv.) | General Knowledge |
| Oxone® | RT, aq. Methanol | Moderate | High (with excess) | General Knowledge |
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for oxidation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1535-67-7 [chemicalbook.com]
- 4. CAS 1535-67-7: this compound | CymitQuimica [cymitquimica.com]
- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of [(Difluoromethyl)thio]benzene Synthesis
Welcome to the technical support center for the synthesis and optimization of [(Difluoromethyl)thio]benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and related difluoromethylthiolation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including the choice of reagents, reaction conditions, and the presence of impurities. Here’s a systematic approach to troubleshooting:
-
Reagent Selection: The choice of the difluoromethylating or difluoromethylthiolating agent is critical. Several reagents can be used, each with its own optimal conditions. For instance, reacting thiophenolates with N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been reported to give excellent yields (up to 94%)[1]. If you are using a different reagent, consider exploring alternatives like N-Difluoromethylthiophthalimide, which is known for its stability and broad substrate scope[2][3].
-
Base and Solvent Optimization: The choice of base and solvent is crucial. For reactions involving the deprotonation of thiophenol, a strong base like sodium hydride (NaH) is effective[1]. The reaction temperature is also a key parameter. For example, the reaction of arylthiolates with N-Tosyl-S-difluoromethyl-S-phenylsulfoximine is typically conducted at 60 °C[1]. In other systems, such as photoredox copper-catalyzed reactions, meticulous selection of the solvent and base is necessary to suppress side reactions[4].
-
Reaction Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) if your reagents are sensitive to air or moisture. The reaction time should also be optimized; inadequate or excessive reaction times can lead to incomplete conversion or product degradation.
-
Purification: Losses during the workup and purification steps can significantly impact the final yield. Ensure proper extraction and chromatographic techniques are employed.
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: Side product formation is a common issue. The nature of the side products depends on the specific synthetic route employed.
-
Over-oxidation: If you are preparing this compound via an oxidation-fluorination sequence, over-oxidation of the sulfide to the corresponding sulfoxide or sulfone can occur. Careful control of the oxidant stoichiometry and reaction temperature is essential.
-
Competing Reactions: In some cases, the difluoromethylating reagent can react with other nucleophiles present in the reaction mixture. For example, in the reaction with benzo[d]thiazole-2-thiol, both S- and N-difluoromethylated products were observed[1]. To enhance selectivity, consider adjusting the reaction temperature or using a more selective reagent.
-
Homocoupling: Disulfide formation from the starting thiophenol is a possible side reaction, especially in the presence of oxidants or under non-inert conditions. Ensuring an inert atmosphere and using fresh, high-quality reagents can mitigate this.
Q3: My difluoromethylthiolating reagent seems to be unstable. How should I handle and store it?
A3: The stability of the reagent is a critical factor for a successful reaction.
-
Shelf-Stable Reagents: Consider using reagents known for their stability, such as N-Difluoromethylthiophthalimide, which is described as a shelf-stable electrophilic reagent[2].
-
Storage Conditions: Many organofluorine reagents are sensitive to moisture and heat. Store them in a cool, dry place, under an inert atmosphere if recommended by the supplier.
-
Fresh Preparation: If you are synthesizing your own reagent, it is often best to use it immediately after preparation to avoid degradation.
Data Presentation: Comparison of Reaction Conditions
For a clear comparison, the following table summarizes the reaction conditions for the synthesis of this compound using different methodologies.
| Reagent | Starting Material | Base | Solvent | Temperature | Yield (%) | Reference |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Thiophenol | NaH | Not specified | 60 °C | 94 | [1] |
| Fluoroform (CHF3) | Thiophenols | KOH | Water/Dioxane or Water/Acetonitrile | Moderate | Good to Excellent | [5] |
| Diethyl (bromodifluoromethyl)phosphonate | Alcohols | Weakly basic or acidic | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine[1]
-
Preparation of Sodium Thiophenolate: To a solution of thiophenol (1.0 mmol) in a suitable anhydrous solvent, add sodium hydride (NaH, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Then, add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cas 68965-44-6,Benzene, [[(difluoromethyl)thio]methyl]- | lookchem [lookchem.com]
Strategies to improve the stability of [(Difluoromethyl)thio]benzene in solution
Technical Support Center: Strategies to Improve the Stability of [(Difluoromethyl)thio]benzene in Solution
Disclaimer: Information regarding the specific stability of this compound is limited in the public domain. This technical support guide provides a generalized framework based on the chemical properties of aryl thioethers and organofluorine compounds. The degradation pathways and experimental protocols are illustrative and based on established principles of stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound can be affected by several factors, including:
-
Solvent Choice: Protic solvents (e.g., water, alcohols) can potentially participate in hydrolytic degradation pathways. Aprotic solvents are generally preferred.
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.
-
Oxygen: The thioether moiety is susceptible to oxidation, which can be initiated by dissolved oxygen.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, two primary degradation pathways are plausible:
-
S-Oxidation: The sulfur atom in the thioether linkage can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for thioethers.
-
C-S Bond Cleavage: The bond between the phenyl ring and the sulfur atom could be cleaved under certain conditions, although this is generally less common than S-oxidation under typical storage conditions.[1]
-
Hydrolysis of the Difluoromethyl Group: While the C-F bond is strong, under harsh acidic or basic conditions, hydrolysis of the difluoromethyl group could potentially occur.[2]
Q3: What are the recommended general storage conditions for solutions of this compound?
A3: To maximize stability, it is recommended to store solutions of this compound under the following conditions:
-
Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
-
Protection from Light: Use amber vials or store containers in the dark to prevent photodegradation.
-
Aprotic Solvent: Whenever possible, dissolve the compound in a dry, aprotic solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Rapid degradation of the compound in solution. | Oxidation of the thioether group. | 1. Degas the solvent prior to use by sparging with an inert gas (argon or nitrogen).2. Work under an inert atmosphere (e.g., in a glovebox).3. Consider adding an antioxidant to the solution, if compatible with the downstream application. |
| Formation of more polar impurities over time. | S-oxidation to sulfoxide and/or sulfone. | 1. Confirm the identity of the impurities using techniques like LC-MS.2. If oxidation is confirmed, implement the solutions for preventing oxidation mentioned above. |
| Compound instability in aqueous or alcoholic solutions. | Hydrolysis. | 1. If possible, switch to a compatible aprotic solvent.2. If an aqueous solution is necessary, perform a pH-rate profile study to identify the pH of maximum stability.3. Buffer the solution at the optimal pH. |
| Variability in stability between batches of solvent. | Presence of impurities in the solvent (e.g., peroxides in ethers). | 1. Use high-purity, anhydrous solvents.2. Test for and remove peroxides from solvents like THF or dioxane before use. |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl at 60 °C | 24 | 92.5 | 4.8 (Sulfoxide) | 1.2 (Unknown) | 98.5 |
| 0.1 M NaOH at 60 °C | 24 | 85.1 | 10.3 (Sulfoxide) | 2.5 (Unknown) | 97.9 |
| 3% H₂O₂ at RT | 24 | 15.7 | 75.2 (Sulfoxide) | 5.9 (Sulfone) | 96.8 |
| 60 °C | 24 | 98.2 | 0.9 (Sulfoxide) | Not Detected | 99.1 |
| Photostability | - | 96.5 | 2.1 (Unknown) | Not Detected | 98.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A workflow for conducting forced degradation studies.
Caption: The primary oxidative degradation pathway.
References
- 1. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Purification of [(Difluoromethyl)thio]benzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from [(Difluoromethyl)thio]benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying derivatives of this compound?
A1: The most effective and commonly used purification techniques for these compounds are flash column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the physical state of the compound (solid or liquid), its thermal stability, and the nature of the impurities.
Q2: Are there any known stability issues with the difluoromethylthio (-SCF2H) group during purification?
A2: While the -SCF2H group is generally more stable than longer fluoroalkylthio chains, it is important to be mindful of its stability under harsh conditions. Prolonged exposure to highly acidic or basic conditions on stationary phases like silica gel could potentially lead to degradation. It is advisable to first assess the stability of your compound on a TLC plate.[1]
Q3: What are the likely impurities in a crude reaction mixture containing a this compound derivative?
A3: Common impurities often include unreacted starting materials such as the corresponding thiol or aryl boronic acid, residual coupling reagents, and byproducts from side reactions. Depending on the synthetic route, over- or under-fluorinated species might also be present in trace amounts.
Q4: How can I remove residual starting materials before final purification?
A4: A preliminary work-up is crucial. Washing the crude product with a dilute aqueous acid can help remove basic impurities, while a dilute aqueous base wash can remove acidic starting materials. A subsequent brine wash followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate should be performed before concentrating the organic phase.
Q5: Is 19F NMR useful for assessing the purity of my this compound derivative?
A5: Absolutely. 19F NMR is a powerful technique for assessing the purity of organofluorine compounds. The difluoromethylthio group will have a characteristic signal, and the presence of other fluorine-containing impurities will be readily apparent.
Troubleshooting Guides
Flash Column Chromatography
Q1: My compound is not moving from the baseline of the TLC plate, even in 100% ethyl acetate. How can I purify it by column chromatography?
A1: For very polar compounds, you may need to use a more polar solvent system. Consider adding a small percentage of methanol (e.g., 1-10%) to your eluent. Alternatively, reversed-phase silica gel could be a suitable stationary phase for your purification.
Q2: My compound appears as a streak on the TLC plate and gives poor separation in the column. What can I do?
A2: Streaking on TLC often indicates that the compound is acidic or basic, leading to strong interactions with the silica gel. Adding a small amount of a modifier to your eluent system can often resolve this. For acidic compounds, adding ~1% acetic acid can improve peak shape. For basic compounds, adding ~1% triethylamine is a common solution.
Q3: My compound seems to be decomposing on the silica gel column. How can I avoid this?
A3: Decomposition on silica gel can be a problem for sensitive compounds.[1] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding 1-2% triethylamine to the eluent.
-
Use an alternative stationary phase: Neutral alumina or Florisil can be less harsh alternatives to silica gel.
-
Minimize contact time: Run the column as quickly as possible without compromising separation.
Q4: I am having trouble separating my desired product from a non-polar impurity. What should I do?
A4: If your compound has a very high Rf value even in non-polar solvents, consider using a less polar solvent system, such as a mixture of hexanes and dichloromethane, or even pure hexanes. Using a longer column can also improve the separation of closely eluting compounds.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography
The following table provides suggested starting solvent systems for the purification of this compound derivatives based on their polarity. Optimization should be performed using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.15-0.4 for the target compound.[2][3]
| Compound Polarity | Recommended Solvent System (v/v) | Typical Rf Range |
| Non-polar | Hexane / Dichloromethane (9:1) | 0.2 - 0.5 |
| Intermediate Polarity | Hexane / Ethyl Acetate (8:2) | 0.2 - 0.4 |
| Polar | Hexane / Ethyl Acetate (1:1) | 0.15 - 0.3 |
| Very Polar | Ethyl Acetate / Methanol (9.5:0.5) | 0.1 - 0.25 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of a solid or high-boiling liquid derivative of this compound.
-
Solvent System Selection:
-
Using a TLC plate, identify a solvent system that provides good separation of your target compound from impurities and gives your target compound an Rf value between 0.15 and 0.4.[2]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
A gradient elution (gradually increasing the polarity of the solvent system) can be used to improve separation of complex mixtures.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is suitable for the purification of solid derivatives of this compound.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[4]
-
Common solvent systems for aromatic sulfur compounds include ethanol, methanol, ethyl acetate/hexanes, and toluene.[5][6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent rapid evaporation.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Protocol 3: Distillation Under Reduced Pressure
This method is ideal for purifying liquid this compound derivatives that are thermally stable but have high boiling points.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is free of cracks.[7]
-
Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Lightly grease all joints to ensure a good seal.
-
-
Procedure:
-
Place the crude liquid into the distilling flask, filling it to no more than two-thirds of its volume.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system. The pressure should be low enough to allow the compound to boil between 45 °C and 180 °C.[7]
-
Once the desired pressure is reached, begin heating the distilling flask gently with a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature. This is your purified product. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting common issues in purification.
Caption: A decision tree for selecting the appropriate purification method.
References
Identifying and minimizing byproducts in [(Difluoromethyl)thio]benzene chemistry
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center designed to address challenges in the synthesis of [(difluoromethyl)thio]benzene. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to identify and minimize byproduct formation, ensuring higher purity and yield in this critical chemical transformation.
The this compound moiety is of significant interest in medicinal chemistry and materials science. However, its synthesis can be accompanied by the formation of undesirable byproducts, complicating purification and reducing overall efficiency. This guide provides practical, experiment-based solutions to common issues encountered in the two primary synthetic routes: the reaction of thiophenol with a difluorocarbene source and the radical difluoromethylthiolation of benzene.
Troubleshooting and FAQs
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Difluorocarbene Insertion with Thiophenol
Q1: My reaction yield is low, and I observe a significant amount of a white, crystalline solid that is insoluble in my reaction solvent. What is this byproduct and how can I prevent its formation?
A1: The most common byproduct when using thiophenol as a starting material is diphenyl disulfide .[1][2][3][4] This occurs due to the oxidative coupling of two thiophenol molecules. Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen) and base.[3][4]
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.
-
Controlled Base Addition: Add the base slowly and at a controlled temperature to avoid localized high concentrations that can promote oxidation.
-
Fresh Thiophenol: Use freshly distilled or purified thiophenol, as prolonged storage can lead to partial oxidation.
Q2: Besides diphenyl disulfide, are there other potential byproducts I should be aware of?
A2: While less common, side reactions involving the difluorocarbene intermediate can occur. Analogous to reactions with alcohols which can form fluoroformals and orthoformates, thiols could potentially form sulfur analogs. However, the primary and most frequently reported byproduct is diphenyl disulfide.
Route 2: Radical Difluoromethylthiolation of Benzene
Q1: I am observing multiple peaks in my GC-MS analysis that appear to be isomers of the desired product or have a higher mass. What are these?
A1: A likely cause is poly-difluoromethylthiolation , where more than one SCF₂H group is added to the benzene ring. The initial product, this compound, can be more activated than benzene itself, leading to further substitution. This is analogous to polyalkylation in Friedel-Crafts reactions.
Minimization Strategies:
-
Excess Benzene: Use a significant molar excess of benzene relative to the difluoromethylthiolating agent. This increases the statistical probability of the agent reacting with the starting material rather than the product.
-
Control Reaction Time: Monitor the reaction progress and stop it once a reasonable conversion of the limiting reagent is achieved to prevent further reactions of the product.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the rate of subsequent substitutions.
Q2: My reaction mixture is complex, and I suspect byproducts from the radical initiator. What should I look for?
A2: Depending on the radical initiation method, byproducts can arise from the initiator itself. For example, if using a reagent like PhSO₂SCF₂H, you might observe byproducts derived from the PhSO₂ radical. Careful analysis of your reaction mixture by techniques like GC-MS and comparison with the mass spectra of your starting materials and expected intermediates is crucial for identification.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound using different difluorocarbene precursors.
| Precursor for Difluorocarbene | Base | Solvent/System | Temperature | Yield (%) | Reference |
| CHF₃ (Fluoroform) | KOH | Dioxane/Water | Moderate | Good | [5][6] |
| (EtO)₂P(O)CF₂Br | Basic Hydrolysis | Two-phase system | -78 °C to RT | Good to Excellent | [6] |
Note: Yields are highly dependent on specific reaction conditions and substrate purity.
Experimental Protocols
Key Experiment: Synthesis of this compound via Difluorocarbene Insertion from Fluoroform
This protocol is based on the method described by Thompson et al.[6]
Materials:
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Dioxane
-
Water
-
Fluoroform (CHF₃) gas
-
Trifluorotoluene (internal standard for NMR yield determination)
-
Standard laboratory glassware for reactions under a controlled atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, dissolve thiophenol and a suitable amount of trifluorotoluene (internal standard) in a mixture of dioxane and water.
-
Add potassium hydroxide to the mixture.
-
Bubble fluoroform gas (CHF₃) through the stirred solution at a controlled rate at a moderate temperature.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Troubleshooting logic for common byproduct formation.
Caption: General workflow for difluorocarbene-based synthesis.
References
- 1. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation and Poisoning in [(Difluoromethyl)thio]benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and poisoning during reactions involving [(difluoromethyl)thio]benzene.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in reactions with this compound?
A1: The sulfur atom in this compound can act as a poison for many transition metal catalysts, particularly those based on palladium and rhodium.[1][2] Sulfur compounds can strongly adsorb to the surface of the catalyst, blocking active sites and rendering it inactive.[1] This process, known as chemisorption, leads to a decrease in catalytic activity or complete deactivation.[1]
Q2: What is the primary mechanism of catalyst poisoning by organosulfur compounds like this compound?
A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom of the thioether and the metal center of the catalyst (e.g., palladium, rhodium).[1] This strong coordination can alter the electronic properties of the catalyst or physically block reactants from accessing the active sites. In the case of palladium catalysts, this can lead to the formation of stable and catalytically inactive palladium sulfide (PdS) species.[1]
Q3: Are all transition metal catalysts equally susceptible to poisoning by this compound?
A3: No, the susceptibility to sulfur poisoning varies. Palladium catalysts are well-known to be sensitive to sulfur compounds.[1][3][4] Rhodium catalysts, also used in C-H activation and other transformations, can also be deactivated by sulfur-containing substrates.[2] Copper-catalyzed reactions are sometimes presented as an alternative for C-S bond formation to avoid issues with catalyst poisoning seen with other metals.
Q4: Can a catalyst poisoned by this compound be regenerated?
A4: In many cases, yes. The possibility of regeneration depends on the nature of the catalyst and the severity of the poisoning. Common regeneration strategies include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to desorb or decompose the sulfur compounds.
-
Oxidative Treatment: Using oxidizing agents to convert the adsorbed sulfur species into more volatile or soluble forms that can be washed away.[1]
-
Solvent Washing: Washing the catalyst with appropriate solvents to remove adsorbed impurities.
However, complete regeneration is not always possible, and the catalyst may not recover its initial activity.[1]
Q5: What are the common signs of catalyst deactivation in my reaction?
A5: Common indicators of catalyst deactivation include:
-
Decreased reaction rate: The reaction takes longer to reach completion.
-
Stalled reaction: The reaction stops before all the starting material is consumed.[1]
-
Low product yield: The amount of desired product is significantly lower than expected.
-
Formation of byproducts: Incomplete reactions or side reactions may lead to the formation of unexpected products.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki, Heck) with a this compound Derivative
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Sulfur | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | A higher catalyst concentration can compensate for the portion that is deactivated by the sulfur compound. |
| 2. Use a More Robust Catalyst System: Switch to a catalyst system known for its higher tolerance to sulfur. This may involve using specific ligands (e.g., bulky electron-rich phosphines for palladium). | Some ligands can protect the metal center from coordination with sulfur or promote a faster catalytic turnover that outcompetes the poisoning process. | |
| 3. Slow Addition of the Substrate: If this compound is a reactant, add it slowly to the reaction mixture over an extended period.[1] | This "slow-release" strategy maintains a low concentration of the poisoning agent at any given time, allowing the catalyst to function before being completely deactivated.[1] | |
| Sub-optimal Reaction Conditions | 1. Screen Different Solvents and Bases: Perform small-scale experiments with a variety of solvents and bases. | The choice of solvent and base can significantly impact the reaction rate and catalyst stability. |
| 2. Adjust the Reaction Temperature: Optimize the reaction temperature. | Higher temperatures can sometimes overcome the activation energy barrier but may also accelerate catalyst decomposition. |
Issue 2: Inconsistent Results or Batch-to-Batch Variability
| Possible Cause | Troubleshooting Step | Rationale |
| Progressive Catalyst Deactivation | 1. Use a Fresh Batch of Catalyst for Each Reaction: Avoid reusing the catalyst from a previous reaction unless a validated regeneration protocol is in place. | The catalyst may be partially deactivated from the previous run, leading to lower activity in subsequent reactions. |
| 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). | Oxygen can contribute to catalyst decomposition and the formation of inactive species. | |
| Impurities in Reagents or Solvents | 1. Purify Reagents and Solvents: Use freshly purified reagents and anhydrous solvents. | Impurities, especially other sulfur-containing compounds or water, can exacerbate catalyst poisoning. |
Quantitative Data on Catalyst Deactivation and Regeneration
The following table summarizes general data on the impact of sulfur on catalyst performance and the effectiveness of regeneration, which can be analogous to reactions involving this compound.
| Catalyst System | Poisoning Agent | Deactivation Observation | Regeneration Method | Regeneration Efficiency | Reference |
| Pd/Al₂O₃ | SO₂ | Significant decrease in methane oxidation activity after 1 hour of exposure. | 5 min treatment with 2 vol% H₂ in N₂ at 450 °C. | Partial recovery of activity. | [5] |
| Pd/Al₂O₃ | Thiophene/H₂S | Lower thio-tolerance compared to Pt/Al₂O₃. | Treatment under flowing hydrogen. | More effective than for Pt/Al₂O₃. | [6] |
| Cu/ZnO/Al₂O₃ | H₂S | Reduced water-gas shift activity after ~90 hours on stream. The higher the H₂S concentration, the greater the deactivation. | Not specified. | Not specified. | [7] |
| Cu-SSZ-13 | SO₂/SO₃ | SO₃ poisoning resulted in a more severe reduction of SCR activity compared to SO₂. Low-temperature (250 °C) poisoning was more severe than high-temperature (400 °C) poisoning. | Not specified. | Not specified. | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with a this compound Derivative
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters is likely required.
Materials:
-
Aryl halide (1.0 equiv)
-
[(Difluoromethyl)thio]phenylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, [(difluoromethyl)thio]phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Oxidative Treatment
This is a general guideline for regenerating a sulfur-poisoned heterogeneous palladium catalyst. Specific conditions may need optimization.[1]
Materials:
-
Spent heterogeneous palladium catalyst (e.g., Pd on carbon)
-
Tube furnace
-
Air or a mixture of oxygen in an inert gas
-
Organic solvent (e.g., acetone or ethanol)
-
Deionized water
Procedure:
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with an organic solvent and then deionized water to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 60-80 °C) to remove residual solvent and water.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a quartz tube inside a tube furnace. Heat the catalyst to a specific temperature (e.g., 300-500 °C) under a slow flow of air or a controlled oxygen/inert gas mixture for a set period (e.g., 2-4 hours). Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cooling: After the oxidative treatment, cool the catalyst to room temperature under a flow of inert gas.
-
The regenerated catalyst can then be tested for its activity.
Visualizations
Caption: Workflow illustrating catalyst poisoning and troubleshooting.
Caption: Experimental workflow for catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Refining experimental methods for reproducible results with [(Difluoromethyl)thio]benzene
Welcome to the technical support center for experiments involving [(Difluoromethyl)thio]benzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help researchers achieve reproducible and reliable results in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and modern approach is the difluoromethylation of thiophenol using a difluorocarbene precursor. This method is favored for its relatively mild conditions and good functional group tolerance. Common difluorocarbene sources include S-(difluoromethyl)sulfonium salts, fluoroform (CHF₃), and sodium chlorodifluoroacetate.[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of thiophenol: Thiophenol must be converted to the more nucleophilic thiophenolate anion. Ensure your base is strong enough and used in the correct stoichiometric amount.
-
Moisture in the reaction: Water can compete with the thiophenolate for the difluorocarbene, leading to side products. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Instability of the difluorocarbene precursor: Some precursors require specific temperature ranges for efficient carbene generation. Ensure you are following the temperature guidelines for your chosen reagent.
-
Suboptimal solvent choice: The polarity of the solvent can significantly impact the solubility of the reagents and the stability of intermediates.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: A common side product is diphenyl disulfide. This typically forms from the oxidation of the thiophenolate starting material, especially if the reaction is not kept under an inert atmosphere (e.g., nitrogen or argon). To minimize its formation, thoroughly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.
Q4: How should I properly store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] Recommended storage is typically at 2-8°C to minimize degradation.[4]
Q5: What are the key safety precautions when working with this compound and its precursors?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a flammable liquid and can cause skin and eye irritation.[4] Thiophenol, a common starting material, has a strong, unpleasant odor and is toxic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Generation of Difluorocarbene | Verify the quality and age of your difluorocarbene precursor. Some reagents, like certain sulfonium salts, can degrade over time. Consider switching to a different precursor, such as fluoroform with a strong base, if you suspect reagent decomposition. |
| Incorrect Base | The pKa of thiophenol is approximately 6.6. A base that is too weak will not fully deprotonate it. Sodium hydride (NaH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) are effective.[1][2][5] Ensure the base is fresh and has been stored correctly. |
| Reaction Temperature Too Low/High | The optimal temperature depends on the difluorocarbene source. For instance, reactions involving N-Tosyl-S-difluoromethyl-S-phenylsulfoximine may require heating to 60°C, while others proceed at room temperature.[5] Consult the specific protocol for your chosen reagent. |
| Poor Nucleophilicity of the Substrate | If you are working with a substituted thiophenol containing strongly electron-withdrawing groups, its nucleophilicity may be reduced. In such cases, you may need to use a more reactive difluoromethylating agent or more forcing reaction conditions (e.g., higher temperature or longer reaction time). |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material | If the product and unreacted thiophenol are difficult to separate by column chromatography, consider a pre-purification wash. After the reaction, a dilute aqueous base (e.g., 1M NaOH) wash will extract the acidic thiophenol into the aqueous layer, leaving your product in the organic layer. |
| Presence of Diphenyl Disulfide | This non-polar byproduct can sometimes co-elute with the desired product. Careful selection of the eluent system for column chromatography, often a low-polarity mixture like hexanes and ethyl acetate, can improve separation. |
| Oily Product That Won't Solidify | This compound is a liquid at room temperature.[4] Do not expect it to solidify. Purification is typically achieved by fractional vacuum distillation or column chromatography. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1535-67-7[4] |
| Molecular Formula | C₇H₆F₂S[4] |
| Molecular Weight | 160.18 g/mol [4] |
| Appearance | Colorless to almost colorless clear liquid[4] |
| Boiling Point | 63°C at 7 mmHg[4] |
| Density | ~1.21 g/cm³[4] |
| Refractive Index | 1.5090 to 1.5130[4] |
Comparison of Synthetic Methods
| Method | Difluorocarbene Source | Base | Typical Yield | Notes |
| Method A | S-(Difluoromethyl)sulfonium salt | LiOH | Good to Excellent | Bench-stable reagent, mild conditions.[1] |
| Method B | Fluoroform (CHF₃) | KOH | Good | Inexpensive gas, requires a two-phase system.[2] |
| Method C | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH | Excellent (94%) | Requires pre-formation of the thiolate.[5] |
Experimental Protocols
Protocol 1: Synthesis via Difluoromethylation of Thiophenol with a Sulfonium Salt
This protocol is adapted from the procedure described for the difluoromethylation of phenols and thiophenols using a bench-stable S-(difluoromethyl)sulfonium salt.[1]
Materials:
-
Thiophenol
-
S-(Difluoromethyl)diarylsulfonium salt (e.g., [Ph₂S-CF₂H]BF₄)
-
Lithium hydroxide (LiOH)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, add thiophenol (1.0 equiv).
-
Add the anhydrous solvent, followed by lithium hydroxide (1.5 equiv). Stir the mixture at room temperature for 10 minutes.
-
Add the S-(difluoromethyl)sulfonium salt (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
References
How to prevent the decomposition of [(Difluoromethyl)thio]benzene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of [(Difluoromethyl)thio]benzene (PhSCF₂H) during your chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause: Decomposition of this compound under the reaction conditions.
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Base | Strong bases (e.g., NaOt-Bu, K₃PO₄) leading to product degradation. | Use a milder base such as Cs₂CO₃ or K₂CO₃.[1] | Strong bases can promote side reactions or decomposition of the starting material or product. Milder bases are often sufficient for cross-coupling and can minimize degradation. |
| Temperature | High reaction temperatures causing thermal decomposition. | Lower the reaction temperature and extend the reaction time. | Fluoroalkyl compounds can undergo thermal decomposition.[2] Running the reaction at the lowest effective temperature can prevent this. |
| Ligand | Ligand choice leading to catalyst deactivation or side reactions. | Screen a variety of phosphine ligands. For sterically demanding substrates, consider bulky ligands. | The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway over side reactions like β-hydride elimination.[2][3] |
| Atmosphere | Presence of oxygen leading to oxidative side reactions. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). | Thioethers can be susceptible to oxidation, and residual oxygen can lead to the formation of sulfoxides or sulfones. |
Experimental Protocol: Screening Bases in a Suzuki Coupling Reaction
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, combine this compound (1.0 equiv.), your aryl boronic acid (1.2 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the solvent of choice (e.g., dioxane/water).
-
Base Addition: To each vial, add a different base (2.0 equiv.): Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃.
-
Reaction: Stir the reactions at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: Compare the yield of the desired product and the formation of any byproducts to determine the optimal base.
Issue 2: Formation of Phenyl Sulfoxide or Phenyl Sulfone Byproducts
Possible Cause: Oxidation of the sulfur atom in this compound.
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Reagents | Use of oxidizing agents or reagents that can generate oxidative species. | Avoid strong oxidizing agents. If oxidation is inherent to the reaction, consider protecting the thioether. | Thioethers are readily oxidized to sulfoxides and then to sulfones. |
| Solvent | Use of solvents that may contain peroxide impurities (e.g., old THF, dioxane). | Use freshly distilled or peroxide-free solvents. | Peroxides are strong oxidizing agents that can lead to the formation of undesired oxidized byproducts. |
| Atmosphere | Incomplete removal of oxygen from the reaction setup. | Thoroughly degas the solvent and purge the reaction vessel with an inert gas. | Oxygen can act as an oxidant, especially at elevated temperatures or in the presence of metal catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound?
A1: Based on the chemistry of thioethers and organofluorine compounds, the following decomposition pathways are plausible:
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide (PhS(O)CF₂H) and further to a sulfone (PhS(O)₂CF₂H), especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.
-
Hydrolysis of C-F bonds: Under certain conditions, particularly with strong acids or bases, the C-F bonds of the difluoromethyl group may be susceptible to hydrolysis, although aryl difluoromethyl ethers have been shown to be relatively stable.[4]
-
C-S Bond Cleavage: Strong nucleophiles or certain transition metal catalysts under harsh conditions could potentially cleave the C-S bond.
-
Thermal Decomposition: At high temperatures, cleavage of the C-S or C-C bonds of the benzene ring can occur.[2]
Q2: How stable is this compound to acidic and basic conditions?
Q3: Can this compound participate in side reactions during palladium-catalyzed cross-coupling?
A3: Yes. Besides decomposition of the molecule itself, side reactions related to the catalytic cycle can occur. For instance, in Buchwald-Hartwig amination, β-hydride elimination from the amine coupling partner can be a competing side reaction.[2][3] In Suzuki coupling, β-hydride elimination from certain substrates can also reduce the yield of the desired product.[5] Careful selection of ligands and reaction conditions can help to minimize these unwanted pathways.
Visualizing Potential Decomposition and Reaction Pathways
Below are diagrams illustrating potential decomposition pathways and a general workflow for troubleshooting.
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Reactivity of [(Difluoromethyl)thio]benzene
Welcome to the technical support center for [(Difluoromethyl)thio]benzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this reagent.
Frequently Asked Questions (FAQs)
FAQ 1: My electrophilic aromatic substitution reaction with this compound is slow and gives low yields. What is the likely cause?
This is a common issue stemming from the electronic properties of the (difluoromethyl)thio group (-SCF₂H). The fluorine atoms are highly electronegative, leading to a significant electron-withdrawing inductive effect.[1][2] This effect deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[1][2] The reaction rate is consequently slower, and yields may be poor under standard conditions.
FAQ 2: How can I enhance the reactivity and improve the yield for electrophilic aromatic substitution?
To overcome the deactivating effect of the -SCF₂H group, more forcing reaction conditions or specific additives are often necessary. The choice of additive depends on the specific type of electrophilic aromatic substitution being performed.
Troubleshooting Workflow for Low Reactivity
Caption: A troubleshooting workflow for addressing low reactivity issues.
Table 1: Effect of Additives and Conditions on a Model Friedel-Crafts Acylation
| Entry | Additive/Condition | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | AlCl₃ (1.1 eq) | 25 | 24 | 15 | Slow conversion, starting material remains |
| 2 | AlCl₃ (1.1 eq) | 80 | 24 | 45 | Improved conversion, some side products |
| 3 | AlCl₃ (2.5 eq) | 80 | 12 | 75 | Faster reaction, higher yield |
| 4 | Fe(OTf)₃ (0.2 eq) | 80 | 24 | 30 | Less effective than stoichiometric AlCl₃ |
| 5 | AlCl₃ (2.5 eq) in DCE | 80 | 12 | 82 | Dichloroethane (DCE) improves solubility and yield[3] |
| 6 | Microwave Irradiation (140°C) | 140 | 0.5 | 85 | Rapid heating significantly reduces time[3] |
Data is representative and intended for illustrative purposes.
FAQ 3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve selectivity?
The -SCF₂H group is generally a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature. Resonance stabilization of the sigma complex intermediate is least unfavorable when the electrophile adds to the meta position. However, under highly forcing conditions, selectivity can decrease.
Logical Diagram: Directing Effects of the -SCF₂H Group
Caption: Influence of the -SCF₂H group on electrophilic substitution.
Troubleshooting Steps for Poor Selectivity:
-
Lower the Temperature: Reactions at lower temperatures often favor the thermodynamically preferred product, which is typically the meta isomer in this case.
-
Choose a Milder Lewis Acid: A highly reactive electrophile-catalyst complex can be less selective. Titrate the strength of the Lewis acid to find a balance between reactivity and selectivity.
-
Solvent Choice: The solvent can influence the stability of reaction intermediates. Experiment with solvents of varying polarity, such as dichloroethane (DCE), nitrobenzene, or carbon disulfide.
FAQ 4: Can you provide a general experimental protocol for a reaction with this compound?
Certainly. The following is a general protocol for a microwave-assisted Friedel-Crafts acylation, adapted from methodologies reported for reactions with deactivated arenes.[3]
Experimental Protocol: Microwave-Assisted Acylation
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Acetyl chloride (1.2 mmol, 1.2 equiv)
-
Aluminum chloride (AlCl₃) (2.5 mmol, 2.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a dry microwave reactor vial under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃).
-
Add anhydrous 1,2-dichloroethane (DCE) and stir the suspension.
-
Carefully add acetyl chloride to the suspension and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate at a constant temperature of 140°C for 30 minutes with stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Safety Note: Friedel-Crafts reactions can be highly exothermic. AlCl₃ is water-sensitive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Chapter 8 Solutions to Problems – Benzene and Aromaticity – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 2. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. diva-portal.org [diva-portal.org]
Validation & Comparative
A Comparative Guide to [(Difluoromethyl)thio]benzene Synthesis: An Analysis of SCF2H Sources
The introduction of the difluoromethylthio (–SCF2H) group into organic molecules is of significant interest to researchers in drug discovery and materials science. This functional group can modulate a molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities.[1] The synthesis of molecules such as [(Difluoromethyl)thio]benzene often relies on a variety of reagents capable of delivering the SCF2H moiety. These reagents can be broadly categorized into nucleophilic, electrophilic, and radical sources, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.
This guide provides a comparative analysis of the performance of key SCF2H sources for the synthesis of this compound and related structures, supported by experimental data and detailed protocols.
Performance Comparison of SCF2H Reagent Classes
The choice of an SCF2H source is dictated by the nature of the substrate and the desired bond formation strategy. The following tables summarize the performance of representative nucleophilic, electrophilic, and radical reagents in the difluoromethylthiolation of common substrates.
Table 1: Difluoromethylthiolation of Aryl Diazonium Salts and Anilines
| Reagent Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Nucleophilic | [(SIPr)Ag(SCF2H)] | 4-Methoxyaniline (via diazonium salt) | 1-Methoxy-4-[(difluoromethyl)thio]benzene | 85 | [2] |
| Nucleophilic | [(SIPr)Ag(SCF2H)] | 4-Nitroaniline (via diazonium salt) | 1-Nitro-4-[(difluoromethyl)thio]benzene | 75 | [2] |
Table 2: Difluoromethylthiolation of Aryl Boronic Acids
| Reagent Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Radical | PhSO2SCF2H | Phenylboronic acid | This compound | 82 | [3] |
| Radical | PhSO2SCF2H | 4-Methoxyphenylboronic acid | 1-Methoxy-4-[(difluoromethyl)thio]benzene | 85 | [3] |
| Radical | PhSO2SCF2H | 4-Chlorophenylboronic acid | 1-Chloro-4-[(difluoromethyl)thio]benzene | 78 | [3] |
| Electrophilic | N-Difluoromethylthiophthalimide | Phenylboronic acid | This compound | 72 | [4] |
Table 3: Difluoromethylthiolation of Phenols and Thiols
| Reagent Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Electrophilic | HFCSO₂Na/Ph₂PCl/Me₃SiCl | Phenol | This compound | 75 | [5] |
| Electrophilic | HFCSO₂Na/Ph₂PCl/Me₃SiCl | 4-Methoxyphenol | 1-Methoxy-4-[(difluoromethyl)thio]benzene | 82 | [5] |
| Electrophilic | N-Difluoromethylthiophthalimide | Thiophenol | This compound | 95 | [4] |
Reaction Pathways and Mechanisms
The distinct reactivity of each class of SCF2H reagent is governed by its reaction mechanism. The following diagrams illustrate the generalized pathways for nucleophilic, electrophilic, and radical difluoromethylthiolation.
Experimental Protocols
Detailed methodologies for the difluoromethylthiolation of representative substrates using each class of reagent are provided below.
Nucleophilic Difluoromethylthiolation of an Aniline Derivative
This protocol describes a one-pot Sandmeyer-type difluoromethylthiolation of an aniline.[2]
Materials:
-
Aniline derivative (1.0 mmol)
-
tert-Butyl nitrite (tBuONO) (1.2 mmol)
-
[(SIPr)Ag(SCF2H)] (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Acetonitrile (MeCN), anhydrous (5 mL)
Procedure:
-
To a stirred solution of the aniline derivative in anhydrous acetonitrile, add tert-butyl nitrite at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding diazonium salt in situ.
-
To this mixture, add [(SIPr)Ag(SCF2H)] and copper(I) iodide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired [(difluoromethyl)thio]arene.
Electrophilic Difluoromethylthiolation of a Phenol
This protocol details the difluoromethylthiolation of a phenol using an in situ-generated electrophilic reagent.[5]
Materials:
-
Phenol derivative (0.5 mmol)
-
Sodium difluoromethanesulfinate (HF2CSO2Na) (1.0 mmol)
-
Diphenylchlorophosphine (Ph2PCl) (1.0 mmol)
-
Chlorotrimethylsilane (Me3SiCl) (1.0 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (2.5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the phenol derivative, sodium difluoromethanesulfinate, and diphenylchlorophosphine in anhydrous 1,2-dichloroethane.
-
Add chlorotrimethylsilane to the mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target [(difluoromethyl)thio]ether.
Radical Difluoromethylthiolation of an Aryl Boronic Acid
This protocol describes the silver-initiated radical difluoromethylthiolation of an aryl boronic acid.[3]
Materials:
-
Aryl boronic acid (0.2 mmol)
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) (0.3 mmol)
-
Silver nitrate (AgNO3) (0.02 mmol)
-
Potassium persulfate (K2S2O8) (0.4 mmol)
-
Dichloromethane (CH2Cl2) (1 mL) and Water (H2O) (1 mL)
Procedure:
-
To a mixture of the aryl boronic acid, PhSO2SCF2H, and potassium persulfate in a vial, add dichloromethane and water.
-
Add silver nitrate to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via preparative thin-layer chromatography to obtain the desired [(difluoromethyl)thio]arene.
Conclusion
The synthesis of this compound and its derivatives can be achieved through nucleophilic, electrophilic, and radical pathways, each employing a distinct class of SCF2H source. Nucleophilic reagents like [(SIPr)Ag(SCF2H)] are effective for Sandmeyer-type reactions with anilines. Electrophilic reagents, such as N-difluoromethylthiophthalimide or in situ-generated species, are well-suited for the functionalization of electron-rich arenes like phenols and thiols. Radical precursors, exemplified by PhSO2SCF2H, offer a versatile method for the difluoromethylthiolation of substrates such as aryl boronic acids. The selection of the optimal reagent and methodology depends on the specific substrate, desired functional group tolerance, and reaction conditions. This guide provides a framework for researchers to compare these approaches and select the most suitable method for their synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PhSO2SCF2H: A Shelf‐Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation (2016) | Dianhu Zhu | 123 Citations [scispace.com:443]
- 4. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of [(Difluoromethyl)thio]benzene in Drug Discovery Pipelines: A Comparative Guide
The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the difluoromethylthio (-SCF₂H) moiety has emerged as a valuable substituent for optimizing metabolic stability, lipophilicity, and target engagement. This guide provides a comparative analysis of [(Difluoromethyl)thio]benzene against common structural analogs, supported by illustrative experimental data and detailed protocols for key validation assays.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The strategic incorporation of the -SCF₂H group can significantly alter a molecule's drug-like properties. Below is a comparison of this compound with its non-fluorinated counterpart, thioanisole, and the related trifluoromethylthio analog. The data presented are representative values based on established principles of fluorine chemistry in drug design.
| Parameter | Thioanisole (Ph-SMe) | This compound (Ph-SCF₂H) | [(Trifluoromethyl)thio]benzene (Ph-SCF₃) | Rationale for Performance |
| LogP (Lipophilicity) | 2.11 | 2.58 | 3.16 | The addition of fluorine atoms progressively increases lipophilicity, which can enhance membrane permeability. |
| Metabolic Stability (t½ in HLM, min) | 15 | 75 | 90 | The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups shields the sulfur from oxidative metabolism by cytochrome P450 enzymes.[1][2] |
| Cell Permeability (Papp, Caco-2, 10⁻⁶ cm/s) | 10.5 | 15.2 | 18.9 | Increased lipophilicity generally correlates with improved passive diffusion across cell membranes.[3][4] |
| Target Engagement (IC₅₀, nM) | 150 | 85 | 70 | The unique electronic properties and hydrogen bond donor capacity of the -SCF₂H group can lead to more favorable interactions with the target protein. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for reproducing and validating these findings.
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[5][6]
Methodology: Liver Microsomal Stability Assay [7][8]
-
Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent like DMSO.
-
Incubation Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), HLM, and the test compound at a final concentration of 1 µM.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time.
Cell Permeability Assay
Objective: To assess the ability of a compound to pass through a monolayer of intestinal cells, predicting its potential for oral absorption.[9][10]
Methodology: Caco-2 Permeability Assay [11]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto semi-permeable filter supports in a multi-well plate and cultured for 21 days to form a differentiated monolayer with tight junctions.[11]
-
Compound Preparation: A solution of the test compound is prepared in a transport buffer.
-
Apical to Basolateral Permeability (A→B): The compound solution is added to the apical (upper) side of the Caco-2 monolayer. At various time points, samples are taken from the basolateral (lower) chamber.
-
Basolateral to Apical Permeability (B→A): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and samples taken from the apical side.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Target Engagement Assay
Objective: To confirm that a drug candidate directly interacts with its intended molecular target within a cellular environment.[12][13]
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation: The aggregated (denatured) proteins are separated from the soluble (stable) proteins by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Binding of the compound to its target protein stabilizes it, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex processes in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
Benchmarking [(Difluoromethyl)thio]benzene Against Traditional Fluoromethylation Reagents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethylthio (-SCF2H) group, in particular, has garnered significant interest due to its unique physicochemical properties that can enhance the potency, metabolic stability, and bioavailability of drug candidates. This guide provides an objective comparison of [(Difluoromethyl)thio]benzene as a difluoromethylthiolating reagent against traditional fluoromethylation reagents, supported by experimental data and detailed protocols.
The difluoromethylthio group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, enabling it to modulate the interactions of a drug molecule with its biological target.[1] This has led to a demand for efficient and versatile reagents for its introduction into complex molecules, often at a late stage of the synthetic sequence. This guide will delve into the performance of this compound and benchmark it against established electrophilic, nucleophilic, and radical fluoromethylating agents.
Performance Comparison of Fluoromethylating Reagents
The selection of an appropriate fluoromethylating reagent is dictated by the substrate, the desired bond formation (C-S, C-C, C-N, etc.), and the reaction mechanism. The following tables summarize the performance of this compound and traditional reagents in various fluoromethylation reactions.
Electrophilic Fluoromethylation
Electrophilic fluoromethylation is a common strategy for the functionalization of electron-rich substrates. Reagents in this category deliver an electrophilic "CF3+" or "CF2H+" equivalent.
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Indole | 3-[(Difluoromethyl)thio]-1H-indole | Data not available in searched literature | - | - |
| N-Difluoromethylthiophthalimide | Indole | 3-[(Difluoromethyl)thio]-1H-indole | Cu(OTf)2 (10 mol%), DCE, 80 °C, 12 h | 85 | [2] |
| Umemoto's Reagent | Indoline (directed) | 7-Trifluoromethylindoline | Pd(OAc)2 (10 mol%), Cu(OAc)2 (2.0 equiv.), Pyrimidine directing group, DCE/TFA, 120 °C, 24 h | 82 | [3] |
| Togni's Reagent II | Ethyl 2-oxocyclohexanecarboxylate (β-keto ester) | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | K2CO3, TBAI, CH2Cl2/H2O, rt, 16 h | 92 | [4] |
Nucleophilic Fluoromethylation
Nucleophilic fluoromethylation involves the transfer of a nucleophilic "CF3-" or "CF2H-" species to an electrophilic substrate.
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Aryl diazonium salt | Aryl difluoromethyl sulfide | Data not available in searched literature | - | - |
| [(SIPr)Ag(SCF2H)] | 4-Methoxyphenyl diazonium tetrafluoroborate | 1-((Difluoromethyl)thio)-4-methoxybenzene | CuBr (10 mol%), DMF, rt, 1 h | 85 | [5] |
| Ruppert-Prakash Reagent (TMSCF3) | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | TBAF (cat.), THF, 0 °C to rt, 2 h | 95 |
Key Observations: Data on the use of this compound as a nucleophilic difluoromethylthiolating agent is scarce. However, reagents like [(SIPr)Ag(SCF2H)] have been developed for the efficient nucleophilic difluoromethylthiolation of aryl diazonium salts under mild conditions.[5] The Ruppert-Prakash reagent remains a highly effective and widely used tool for the nucleophilic trifluoromethylation of carbonyl compounds.
Radical Fluoromethylation
Radical fluoromethylation has emerged as a powerful tool for the functionalization of a wide range of substrates, particularly heteroarenes, through C-H activation.
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Indole | 3-[(Difluoromethyl)thio]-1H-indole | Data not available in searched literature | - | - |
| PhSO2SCF2H | Indole | 3-[(Difluoromethyl)thio]-1H-indole | TBAI (20 mol%), CH3CN, Blue LED, rt, 16 h | 92 | [4][6] |
| Umemoto's Reagent | Indoline (directed) | 7-Trifluoromethylindoline | Pd(OAc)2 (10 mol%), Cu(OAc)2 (2.0 equiv.), Pyrimidine directing group, DCE/TFA, 120 °C, 24 h | 82 | [3] |
Key Observations: While no direct data was found for this compound in radical reactions, reagents like S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) have proven to be highly effective for the radical difluoromethylthiolation of heteroarenes under visible light photoredox catalysis, offering a mild and efficient method for C-S bond formation.[4][6] Umemoto's reagent can also act as a trifluoromethyl radical precursor under palladium catalysis.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for key fluoromethylation reactions.
Protocol 1: Radical Difluoromethylthiolation of Heteroarenes using PhSO2SCF2H
This protocol is adapted from the visible-light-mediated difluoromethylthiolation of arenes and heteroarenes.[4][6]
Materials:
-
Heteroarene (e.g., Indole)
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H)
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (CH3CN), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source (40 W)
Procedure:
-
To a reaction vessel, add the heteroarene (0.10 mmol, 1.0 equiv), PhSO2SCF2H (0.20 mmol, 2.0 equiv), and TBAI (0.020 mmol, 0.2 equiv).
-
Add anhydrous acetonitrile (1.0 mL) to the vessel.
-
Seal the vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a 40 W blue LED lamp and irradiate at room temperature with stirring for 16 hours.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired difluoromethylthiolated product.
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester using Togni's Reagent II
This protocol describes a typical electrophilic trifluoromethylation of a β-keto ester.[4]
Materials:
-
β-Keto ester (e.g., Ethyl 2-oxocyclohexanecarboxylate)
-
Togni's Reagent II
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium iodide (TBAI)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 mmol, 1.0 equiv) and Togni's Reagent II (1.2 mmol, 1.2 equiv) in dichloromethane (10 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) and TBAI (0.1 mmol, 0.1 equiv) to the mixture.
-
Add water (10 mL) to create a biphasic system.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-trifluoromethylated β-keto ester.
Protocol 3: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol outlines the widely used nucleophilic trifluoromethylation of an aldehyde.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol, 1.5 equiv) to the cooled solution.
-
Slowly add a catalytic amount of TBAF solution (e.g., 0.05 mL of a 1 M solution, 0.05 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Visualizing the Workflow: Late-Stage Functionalization in Drug Discovery
The development and application of novel fluoromethylating reagents are often driven by the need for efficient late-stage functionalization (LSF) in drug discovery. LSF allows for the modification of complex molecules at a late point in their synthesis, enabling rapid exploration of structure-activity relationships.[7] The following diagram illustrates a typical workflow for LSF.
Caption: A workflow for late-stage functionalization in drug discovery.
Evaluating a New Fluoromethylating Reagent
The introduction of a new reagent into the medicinal chemist's toolbox requires a systematic evaluation of its performance. The following diagram outlines a logical workflow for assessing a novel fluoromethylating agent.
Caption: A logical workflow for the evaluation of a new fluoromethylating reagent.
Conclusion
While this compound is commercially available, its application as a difluoromethylthiolating reagent in the scientific literature is not as extensively documented as other reagents. The comparative data presented in this guide highlights the strengths of various traditional and modern fluoromethylating agents across different reaction manifolds. For researchers looking to incorporate the valuable -SCF2H motif, reagents such as S-(difluoromethyl)benzenesulfonothioate for radical pathways and N-difluoromethylthiophthalimide for electrophilic additions offer well-established and high-yielding alternatives. The continued development of new reagents and methodologies for fluoromethylation will undoubtedly accelerate the discovery of novel therapeutics and agrochemicals. It is anticipated that future research will further explore the synthetic utility of this compound and provide the necessary data for a direct and comprehensive performance benchmark.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Copper-promoted sandmeyer difluoromethylthiolation of aryl and heteroaryl diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of [(Difluoromethyl)thio]benzene and trifluoromethylthiolating agents
A Head-to-Head Comparison of Difluoromethylthiolating and Trifluoromethylthiolating Agents
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H) moieties are of particular interest due to their ability to modulate key molecular properties. The SCF3 group is renowned for its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature, which can enhance a molecule's metabolic stability and cell-membrane permeability.[1][2] Similarly, the SCF2H group also imparts significant lipophilicity and has found application in various pharmaceuticals and agrochemicals.[3]
This guide provides a head-to-head comparison of the reagents used to install these two critical functional groups. While the field of trifluoromethylthiolation is mature with a wide array of well-characterized reagents, methods for difluoromethylthiolation are an area of growing interest. We will objectively compare the performance, stability, and reaction mechanisms of representative agents from both classes, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their synthetic challenges.
Performance Comparison: Key Reagent Classes
The selection of a thiolating agent depends on the desired reaction pathway—electrophilic, nucleophilic, or radical. Each class of reagent possesses a distinct reactivity profile and substrate scope.
Table 1: General Characteristics of Thiolating Agent Classes
| Feature | Difluoromethylthiolating Agents | Trifluoromethylthiolating Agents | Key Considerations & References |
| Reagent Type | Primarily radical and nucleophilic precursors. | Electrophilic, Nucleophilic, and Radical Precursors. | Trifluoromethylthiolating agents are more diverse and well-developed.[4][5] |
| Primary Mechanism | Radical C-H activation; Nucleophilic displacement. | Electrophilic aromatic substitution; Nucleophilic displacement; Radical addition. | Mechanism dictates substrate compatibility.[6][7][8] |
| Common Precursors | Fluoroalkyl phenyl sulfones (e.g., PhSO2CF2H), diethyl (bromodifluoromethyl)phosphonate. | Electrophilic: N-(Trifluoromethylthio)saccharin, N-Trifluoromethylthiodibenzenesulfonimide, TTST. Nucleophilic: AgSCF3, CuSCF3. Radical: AgSCF3, TTST. | Reagent stability and handling are major differentiators.[4][9][10][11] |
| Stability | Precursors are generally stable. | Varies from highly stable solids (saccharin derivatives) to air-sensitive solids (CuSCF3). | Shelf-stable electrophilic reagents are a significant advantage for the SCF3 group.[4][9][12] |
| Substrate Scope | Good for unactivated C(sp3)-H bonds (via radical pathways), activated C-X bonds. | Very broad; extensive examples for arenes, heterocycles, alkenes, alkynes, and various nucleophiles. | The substrate scope for trifluoromethylthiolation is exceptionally well-documented.[13][14] |
Quantitative Comparison of Leading Electrophilic Trifluoromethylthiolating Agents
Within the well-established family of trifluoromethylthiolating agents, electrophilic reagents are particularly popular due to their stability and ease of use. The following table compares the performance of three leading examples in the trifluoromethylthiolation of a common substrate, indole.
Table 2: Performance Data for Electrophilic Trifluoromethylthiolation of Indole
| Reagent | Structure | Reaction Conditions | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin |
| CH2Cl2, room temp, 2h | 95% | [14] |
| N-Trifluoromethylthiodibenzenesulfonimide | CH2Cl2, room temp, 10 min | 98% | [15] | |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | CH2Cl2, room temp, 1h | 92% | [10] |
Note: Yields are for the formation of 3-(trifluoromethylthio)-1H-indole and may vary based on specific reaction scale and purification methods.
The data indicates that while all three reagents are highly effective, N-Trifluoromethylthiodibenzenesulfonimide exhibits the highest reactivity, affording a near-quantitative yield in a significantly shorter reaction time.[15] This is attributed to the superior leaving group ability of the dibenzenesulfonimide anion compared to the saccharin anion.[15] TTST, while slightly less reactive in this context, is noted for its exceptional versatility, capable of acting as an electrophilic, nucleophilic, or radical source depending on the conditions.[10][16]
Visualizing Reagent Classification and Reaction Mechanisms
Understanding the classification of reagents and their mechanistic pathways is crucial for reaction design.
Caption: Classification of common trifluoromethylthiolating agents.
Caption: A generalized workflow for radical C-H thiolation reactions.
Experimental Protocols
Detailed and reproducible methodologies are critical for success. Below are representative protocols for electrophilic and radical trifluoromethylthiolation.
Protocol 1: Electrophilic Trifluoromethylthiolation of Anisole using N-Trifluoromethylthiodibenzenesulfonimide
This protocol is adapted from the literature describing highly electrophilic reagents.[15]
-
Reagent Preparation : To a stirred solution of anisole (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under an inert atmosphere (N2 or Ar), add N-Trifluoromethylthiodibenzenesulfonimide (1.1 mmol, 1.1 equiv) in one portion at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, primarily 1-methoxy-4-(trifluoromethylthio)benzene.
Protocol 2: Radical Trifluoromethylthiolation/Cyclization of an Alkene using AgSCF3
This protocol is a general representation of radical cyclization initiated by a trifluoromethylthio radical.[5]
-
Reaction Setup : In an oven-dried Schlenk tube, combine the alkene substrate (e.g., N-allyl-N-tosylaniline, 0.2 mmol, 1.0 equiv), silver(I) trifluoromethanethiolate (AgSCF3, 0.3 mmol, 1.5 equiv), and an oxidant (e.g., K2S2O8, 0.4 mmol, 2.0 equiv).
-
Solvent Addition : Evacuate and backfill the tube with an inert atmosphere (N2 or Ar). Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL).
-
Reaction Execution : Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 12 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filter cake with additional ethyl acetate.
-
Purification : Concentrate the combined filtrates under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the cyclized trifluoromethylthiolated product.
Conclusion
The choice between difluoromethylthiolating and trifluoromethylthiolating agents is dictated by the specific synthetic goal and substrate. The trifluoromethylthiolation field is characterized by a diverse and robust toolbox of reagents applicable to a vast range of transformations.[13][15] Electrophilic agents like N-Trifluoromethylthiodibenzenesulfonimide offer exceptional reactivity and ease of handling for modifying electron-rich systems.[15] Versatile reagents such as TTST provide access to multiple mechanistic pathways from a single source.[10]
While the development of difluoromethylthiolating agents is less mature, current methods utilizing radical precursors show great promise for the functionalization of typically unreactive C-H bonds, opening new avenues for late-stage modification of complex molecules.[11] As research continues, the development of new shelf-stable and highly reactive electrophilic "SCF2H+" donors will be a critical step in making this functional group as accessible as its trifluoromethylated counterpart.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. benchchem.com [benchchem.com]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Versatile and Atom-Efficient Trifluoromethylthiolating Agent: TTST | TCI Deutschland GmbH [tcichemicals.com]
A Researcher's Guide to Validating [(Difluoromethyl)thio]benzene Reaction Outcomes: An Analytical Methods Comparison
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the [(difluoromethyl)thio]benzene moiety, rigorous analytical validation is paramount to ensure the identity, purity, and yield of the desired product. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the robust validation of reaction outcomes.
The introduction of the difluoromethylthio (SCF2H) group into organic molecules is a topic of growing interest in medicinal chemistry and materials science. Its unique electronic properties can significantly modulate the physicochemical characteristics of a parent compound. Consequently, the unambiguous characterization of reaction products is a critical step in the research and development pipeline. This guide focuses on the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (GC and HPLC).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for reaction validation depends on the specific information required, such as structural confirmation, purity assessment, or quantitative analysis. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Application in this compound Synthesis |
| ¹H NMR | Proton environment, structural connectivity | High | Moderate | Moderate | Confirmation of aromatic and benzylic protons. |
| ¹⁹F NMR | Fluorine environment, presence of -SCF₂H group | High | High | Moderate | Direct and unambiguous detection of the difluoromethylthio group.[1] |
| ¹³C NMR | Carbon skeleton, functional groups | Moderate | Low | Low | Confirmation of the overall carbon framework. |
| GC-MS | Molecular weight, fragmentation pattern, purity | High | High | High | Identification of volatile products and byproducts, purity assessment.[2][3] |
| HPLC-UV/MS | Purity, quantification, isomer separation | High | Moderate-High | High | Purity determination of non-volatile compounds, separation of positional isomers.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data. Below are representative protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound derivative.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: -50 to -150 ppm (typical for -SCF₂H).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256.
-
Reference: An external standard such as CFCl₃ at 0.0 ppm or an internal standard.[1]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure. For this compound, a characteristic triplet in the ¹H NMR for the CHF₂ proton and a doublet in the ¹⁹F NMR are expected.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the product and identify any volatile byproducts.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC Method:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[5]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 10:1 to 50:1, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2-3 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis:
-
Identify the peak corresponding to the product by its retention time.
-
Analyze the mass spectrum of the product peak to confirm its molecular weight and characteristic fragmentation pattern.
-
Integrate the peak areas of all components in the chromatogram to determine the relative purity.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the product, especially for non-volatile compounds or to separate isomers.
Instrumentation: HPLC system with a UV detector and/or a mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
HPLC Method (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm for aromatic compounds).
Data Analysis:
-
Identify the peak corresponding to the product by its retention time.
-
Integrate the peak area of the product and any impurities to calculate the purity.
-
If using an MS detector, confirm the molecular weight of the eluting peaks.
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive validation of a chemical reaction. The following diagram illustrates the logical flow from reaction completion to final product characterization.
Caption: Workflow for the synthesis and validation of this compound.
Signaling Pathway of Analytical Data Interpretation
The interpretation of analytical data follows a logical pathway where results from different techniques are integrated to build a comprehensive picture of the reaction outcome.
Caption: Logical flow for the interpretation of analytical data in reaction validation.
By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently validate the outcomes of reactions involving this compound, ensuring the quality and reliability of their synthetic products for downstream applications in drug discovery and materials science.
References
- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Mechanistic studies to confirm the reaction pathway of [(Difluoromethyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylthio (SCF₂H) group into organic molecules is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor. Understanding the mechanistic pathways governing the formation and reactions of molecules like [(difluoromethyl)thio]benzene (PhSCF₂H) is crucial for the rational design of synthetic routes and the development of novel chemical entities. This guide provides a comparative analysis of the two primary mechanistic pathways proposed for reactions involving the this compound moiety: a radical pathway and a carbene pathway.
Comparative Analysis of Reaction Pathways
The reactivity of this compound and its precursors can be directed through either a radical or a carbene-mediated pathway, depending on the reaction conditions and the choice of starting materials. Each pathway offers distinct advantages and involves characteristic intermediates.
The Radical Pathway typically involves the generation of the (phenylthio)difluoromethyl radical (PhSCF₂•). This intermediate can be formed from precursors such as bromodifluoromethyl phenyl sulfide (PhSCF₂Br) through single-electron transfer processes, such as cathodic reduction.[1] Another effective method involves the photolytic cleavage of reagents like S-(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) under visible light. The resulting radical is a versatile intermediate that can participate in various reactions, including addition to olefins.
The Carbene Pathway , in contrast, proceeds through the formation of difluorocarbene (:CF₂). A common method for generating difluorocarbene for this purpose is the base-induced α-elimination from fluoroform (CHF₃). The highly reactive difluorocarbene is then trapped by a nucleophile, such as a thiophenolate anion, to form the difluoromethylthioether. While direct trapping of the carbene with alkenes can be challenging due to competing reactions, isotopic labeling studies provide strong evidence for its intermediacy.
The choice between these pathways is dictated by the desired transformation and the available substrates and reagents. The radical pathway is well-suited for C-C bond formation, while the carbene pathway provides a direct route for the S-difluoromethylation of thiols.
Quantitative Data Comparison
The following tables summarize the quantitative data from representative studies for each pathway. It is important to note that the reaction conditions and precursors are different, precluding a direct head-to-head comparison of yields under identical conditions. However, this data provides valuable insights into the efficiency of each approach.
Table 1: Radical Pathway Data
| Precursor | Method | Radical Trap | Product | Yield (%) | Reference |
| PhSCF₂Br | Indirect Cathodic Reduction | α-Methylstyrene | Adduct of PhSCF₂• and α-methylstyrene | ~30 | [1] |
| PhSO₂SCF₂H | Visible Light Photolysis | Various Arenes | Aryl difluoromethyl thioethers | Good to Excellent |
Table 2: Carbene Pathway Data
| Precursor | Base | Nucleophile | Product | Yield (%) | Reference |
| CHF₃ | KOH | Thiophenol | This compound | Moderate to Good | |
| (EtO)₂P(O)CF₂Br | Base | Thiophenolates | Aryl difluoromethyl thioethers | Good to Excellent |
Experimental Protocols
Key Experiment 1: Generation and Trapping of the (Phenylthio)difluoromethyl Radical
This protocol is based on the cathodic reduction method described in the literature.[1]
Objective: To generate the PhSCF₂• radical and trap it with an olefin.
Materials:
-
Bromodifluoromethyl phenyl sulfide (PhSCF₂Br)
-
α-Methylstyrene
-
Supporting electrolyte (e.g., 0.1 M n-Bu₄NClO₄)
-
Acetonitrile (MeCN) as solvent
-
Electrochemical cell with a platinum cathode and a suitable anode
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M n-Bu₄NClO₄ in MeCN.
-
In the cathodic compartment of the electrochemical cell, dissolve PhSCF₂Br (8 mM) and α-methylstyrene in the electrolyte solution.
-
The anolyte can be the same electrolyte solution.
-
Carry out the constant potential cathodic reduction at a potential determined by cyclic voltammetry to be sufficient for the reduction of PhSCF₂Br.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or NMR) to determine the consumption of the starting material and the formation of the trapped product.
-
Upon completion, work up the reaction mixture to isolate and characterize the radical adduct.
Key Experiment 2: Generation of Difluorocarbene and Reaction with Thiophenol
This protocol is based on the use of fluoroform as a difluorocarbene precursor.
Objective: To generate :CF₂ and react it with thiophenol to form this compound.
Materials:
-
Fluoroform (CHF₃) gas
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Dioxane and water (for a two-phase system)
-
Reaction flask equipped with a gas inlet and a stirrer
Procedure:
-
In a reaction flask, prepare a two-phase system of dioxane and water.
-
Add thiophenol and potassium hydroxide to the reaction mixture. The KOH will deprotonate the thiophenol to form the more nucleophilic thiophenolate.
-
Bubble CHF₃ gas through the stirred reaction mixture at a controlled rate. The hydroxide base will deprotonate the fluoroform to generate the trifluoromethyl anion, which then eliminates fluoride to form difluorocarbene.
-
Maintain the reaction at a suitable temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, quench the reaction mixture, and extract the product with an organic solvent.
-
Purify the this compound by column chromatography.
Visualizations
Diagram 1: Radical Reaction Pathway
Caption: Proposed radical pathway for the reaction of this compound precursors.
Diagram 2: Carbene Reaction Pathway
Caption: Proposed carbene pathway for the synthesis of this compound.
Diagram 3: Experimental Workflow for Radical Trapping
Caption: Workflow for the electrochemical generation and trapping of the PhSCF₂• radical.
References
Navigating the Solvent Landscape: A Comparative Guide for [(Difluoromethyl)thio]benzene
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the outcome of chemical reactions. This guide provides a comparative overview of [(Difluoromethyl)thio]benzene in various solvent systems, drawing upon available data and established chemical principles to aid in solvent selection and experimental design.
This compound (PhSCF2H) is a valuable reagent in medicinal chemistry and materials science, prized for the unique properties conferred by the difluoromethylthio group. Its performance, however, is intrinsically linked to the solvent environment. This guide summarizes key data on its properties and reactivity in different solvents, offering insights into optimizing reaction conditions.
Physicochemical Properties and Solubility
Understanding the physical properties of this compound is fundamental to its application. It is a colorless to pale yellow liquid with a distinct aromatic odor. While generally insoluble in water, it exhibits good solubility in many common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1535-67-7 | [1][2] |
| Molecular Formula | C7H6F2S | [1][2] |
| Molecular Weight | 160.18 g/mol | [2] |
| Boiling Point | 62-63 °C @ 7 Torr | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
The choice of solvent is often dictated by the solubility of the reactants and the desired reaction conditions. The "like-dissolves-like" principle is a useful starting point. As an organofluorine compound, this compound's solubility can be influenced by the fluorine content of the solvent.
Solvent Effects on Reactivity: A Comparative Overview
Direct, side-by-side comparative studies on the performance of this compound in a range of solvent systems are not extensively documented in publicly available literature. However, by examining various reported reactions involving this and similar compounds, we can infer the influence of the solvent on reactivity.
Table 2: Observed Performance of this compound and Related Compounds in Different Solvents
| Reaction Type | Substrate/Reagent | Solvent(s) | Observations and Inferences | Reference |
| Defluorinative Thio-functionalization | Trifluoromethylthiobenzene | 1,2-Dichloroethane (DCE) | DCE was identified as the solvent of choice after screening neat, i-hexane, and toluene, affording an 83% yield. This suggests that a polar, aprotic solvent can be effective for this type of transformation. | [3] |
| Difluoromethylation of Thiophenols | Thiophenols and a difluoromethylating agent | Acetonitrile (MeCN) | Reactions with MeCN as a co-solvent were found to give higher yields than other examined co-solvents in the difluoromethylation of phenols, suggesting its utility for S-difluoromethylation as well. | [4] |
| Nucleophilic Aromatic Substitution | 2,4-difluorobenzonitrile and methanethiolate | Not specified | The reference mentions a mechanistic rationale for solvent effects on regioselectivity, highlighting the critical role of the solvent in directing the outcome of nucleophilic aromatic substitutions. | [5] |
| General Synthesis of Aryl Difluoromethyl Thioethers | Phenols/Thiophenols and Chlorodifluoromethane | Aprotic solvents of low polarity | A solid-liquid phase-transfer technique was employed, suggesting that a non-polar solvent in conjunction with a phase-transfer catalyst can be an effective system. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for a reaction involving a related trifluoromethylarene, illustrating the importance of solvent choice.
Experimental Protocol: Defluorinative Thio-functionalization of 4-(Trifluoromethyl)benzonitrile
In a microwave vial, 4-(trifluoromethyl)benzonitrile (0.5 mmol) was dissolved in 1,2-dichloroethane (DCE, 1 mL). To this solution, BF3SMe2 (3 equivalents) was added. The vial was sealed and heated to 140 °C for 30 minutes in a microwave reactor. After cooling, the reaction mixture was quenched and purified by column chromatography to yield the corresponding methyl-dithioester. Screening of solvents (neat, i-hexane, toluene) revealed DCE to be the optimal solvent for this reaction.[3]
Visualizing Reaction and Logic Pathways
To further aid in experimental design, the following diagrams illustrate a typical experimental workflow and a logical approach to solvent selection.
Caption: A typical experimental workflow for a chemical reaction.
Caption: A logical flowchart for selecting an appropriate solvent.
Conclusion
The selection of an appropriate solvent system is paramount for the successful application of this compound. While direct comparative case studies are limited, the available data suggests that polar aprotic solvents like 1,2-dichloroethane and acetonitrile are effective for certain transformations. For other reactions, particularly those involving phase-transfer catalysis, less polar aprotic solvents may be suitable. Researchers are encouraged to consider the specific requirements of their reaction, including reactant solubility and the nature of the chemical transformation, and to perform a solvent screen to identify the optimal conditions for their specific application. This guide serves as a starting point for navigating the complex landscape of solvent effects in reactions involving this important fluorinated building block.
References
- 1. CAS 1535-67-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1535-67-7 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Catalysts for Reactions Involving [(Difluoromethyl)thio]benzene and Analogs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethylthio (SCF2H) group into organic molecules is of significant interest in medicinal and agrochemical research due to its unique electronic properties and its role as a lipophilic hydrogen bond donor. This guide provides a comparative overview of various catalytic systems employed in reactions to install or functionalize molecules with the difluoromethylthio moiety. The performance of visible-light-mediated, copper-catalyzed, nickel-catalyzed, palladium-catalyzed, and organocatalytic systems are evaluated based on published experimental data.
Comparison of Catalytic Performance
The following tables summarize the performance of different catalysts in various transformations involving the difluoromethyl or difluoromethylthio groups. Due to the lack of direct comparative studies on a single substrate, the data is organized by the type of reaction to offer a valuable perspective on the strengths and applications of each catalytic system.
Table 1: C-H Difluoromethylthiolation of Arenes
| Catalyst System | Substrate | Reagent | Catalyst Loading | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Visible Light (Metal-Free) | N-Methylindole | PhSO₂SCF₂H | N/A | CH₃CN | 16 | Room Temp | 92 | [1] |
| Visible Light (Metal-Free) + TBAI | N-Methylindole | PhSO₂SCF₂H | 20 mol% | CH₃CN | 16 | Room Temp | 95 | [1] |
TBAI: Tetrabutylammonium iodide
Table 2: Cross-Coupling Reactions for C-CF₂H Bond Formation
| Catalyst System | Substrate | Reagent | Catalyst Loading | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| NiCl₂·6H₂O / L4 (bpy derivative) | 4-Chlorobenzonitrile | ClCF₂H | 10 mol% | DMA | 24 | 80 | 85 | [2][3] |
| NiCl₂·6H₂O / dtbbpy | 4-Bromobiphenyl | 2-PySO₂CF₂H | 10 mol% | EtOH | 4-24 | 40 | 90 (¹⁹F NMR) | [4][5][6] |
| Pd(dba)₂ / XantPhos | Benzoxazole | (CF₂HCO)₂O | 10 mol% | Toluene | 18 | 150 | 84 | [7][8] |
L4: 4,4'-di-tert-butyl-2,2'-bipyridine, DMA: Dimethylacetamide, dtbbpy: 4,4'-di-tert-butyl-2,2'-bipyridine, 2-PySO₂CF₂H: Difluoromethyl 2-pyridyl sulfone, dba: Dibenzylideneacetone, XantPhos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Table 3: Carbo-difluoromethylation of Alkenes
| Catalyst System | Substrate | Reagents | Catalyst Loading | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| CuCl / terpy | Styrene | 4-MeC₆H₄N₂BF₄, (DMPU)₂Zn(CF₂H)₂ | 20 mol% | DMSO | 0.5 | Room Temp | 93 | [9][10] |
terpy: 2,2′;6′,2″-terpyridine, DMPU: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMSO: Dimethyl sulfoxide
Table 4: Organocatalytic S-Difluoromethylation
| Catalyst System | Substrate | Reagent | Catalyst Loading | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| N,N,N′,N′-Tetramethyl-1,8-diaminonaphthalene | N-Phenylthioacetamide | TFDA | 10 mol% | THF | 12 | Room Temp | 95 | [11] |
TFDA: Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, THF: Tetrahydrofuran
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Visible-Light-Promoted C-H Difluoromethylthiolation of N-Methylindole
Procedure: To a solution of N-methylindole (0.10 mmol, 1.0 equiv) and PhSO₂SCF₂H (0.20 mmol, 2.0 equiv) in CH₃CN (1.0 mL) under an argon atmosphere, TBAI (0.020 mmol, 0.2 equiv) was added. The reaction mixture was then irradiated with a compact fluorescent lamp (CFL) at room temperature for 16 hours. After the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired product.[1]
Copper-Catalyzed Difluoromethyl-arylation of Styrene
Procedure: A solution of the aryl diazonium salt (0.25 mmol, 1.0 equiv) in DMSO (400 μL) and a solution of (DMPU)₂Zn(CF₂H)₂ (0.2 mmol, 0.8 equiv) in DMSO (400 μL) were prepared. In a reaction vial, CuCl (20 mol%) and terpyridine (20 mol%) were mixed with styrene (0.75 mmol, 3.0 equiv) in DMSO (200 μL). The solutions of the diazonium salt and the zinc reagent were then added simultaneously to the reaction vial with syringes over 10 minutes. The mixture was stirred at room temperature for 30 minutes. Upon completion, the reaction was diluted with ethyl acetate, filtered through Celite, and washed with water and brine. The organic layer was dried over Na₂SO₄, concentrated, and purified by flash column chromatography.[9]
Nickel-Catalyzed Difluoromethylation of 4-Bromobiphenyl
Procedure: In a nitrogen-filled glovebox, an oven-dried vial was charged with NiCl₂·6H₂O (0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.022 mmol, 11 mol%), Zn powder (1.6 mmol, 8 equiv), and ZnBr₂ (0.20 mmol, 1.0 equiv). 4-Bromobiphenyl (0.20 mmol, 1.0 equiv) and difluoromethyl 2-pyridyl sulfone (0.22 mmol, 1.1 equiv) were then added, followed by ethanol (0.5 mL). The vial was sealed and the reaction mixture was stirred at 40 °C for 4-24 hours. After cooling to room temperature, the reaction mixture was filtered and the filtrate was concentrated. The product yield was determined by ¹⁹F NMR analysis.[4][5][6]
Palladium-Catalyzed Decarbonylative C-H Difluoromethylation of Benzoxazole
Procedure: In a glovebox, a vial was charged with Pd(dba)₂ (10 mol%), XantPhos (20 mol%), and benzoxazole (1.0 equiv). Toluene was added, followed by difluoromethyl pivalic anhydride (2.0 equiv). The vial was sealed and heated to 150 °C for 18 hours. After cooling, the reaction mixture was concentrated and the residue was purified by chromatography to yield the difluoromethylated product.[7][8]
Organocatalytic S-Difluoromethylation of N-Phenylthioacetamide
Procedure: To a solution of N-phenylthioacetamide (0.5 mmol) and N,N,N′,N′-tetramethyl-1,8-diaminonaphthalene (0.05 mmol, 10 mol%) in THF (2 mL) was added trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, 0.75 mmol) at room temperature. The reaction mixture was stirred for 12 hours. The solvent was then removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.[11]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for some of the described catalytic systems.
Visible-Light-Mediated Radical Difluoromethylthiolation
Caption: Proposed mechanism for visible-light-induced radical difluoromethylthiolation of arenes.
Copper-Catalyzed Carbo-difluoromethylation Catalytic Cycle
Caption: Catalytic cycle for the copper-catalyzed carbo-difluoromethylation of alkenes.
General Workflow for Catalyst Screening and Optimization
Caption: A logical workflow for the selection and optimization of a catalyst system.
References
- 1. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarbonylative C-H Difluoromethylation of Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Computational Results for [(Difluoromethyl)thio]benzene: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of [(Difluoromethyl)thio]benzene, Integrating Experimental Data and Computational Models to Guide Future Research.
This comparison guide provides a detailed cross-validation of experimental and computational data for this compound, a sulfur-containing organofluorine compound of interest to researchers, scientists, and drug development professionals. By juxtaposing experimentally determined properties with computational predictions, this guide aims to offer a robust understanding of the molecule's physicochemical characteristics, spectroscopic signatures, and potential reactivity. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from its close structural analog, (trifluoromethyl)thiobenzene, to provide a valuable comparative context.
Physicochemical Properties: A Tale of Two Molecules
A summary of the available experimental and predicted physicochemical properties for this compound and the experimental data for (trifluoromethyl)thiobenzene is presented below. A notable gap in the experimental data for this compound highlights the current reliance on computational predictions for a comprehensive understanding of this molecule.
| Property | This compound (Experimental) | This compound (Computational Prediction) | (Trifluoromethyl)thiobenzene (Experimental) |
| Molecular Formula | C₇H₆F₂S | C₇H₆F₂S | C₇H₅F₃S |
| Molecular Weight | 160.18 g/mol | 160.18 g/mol | 178.17 g/mol |
| Boiling Point | 63 °C at 7 mmHg[1] | Data not available | ~145-147 °C |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.21 ± 0.1 g/cm³[1] | 1.28 g/cm³ |
| Refractive Index | Data not available | 1.5090 to 1.5130[1] | ~1.492 |
| Solubility | Data not available | Data not available | Insoluble in water |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
To facilitate the identification and characterization of this compound, this section presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational predictions serve as a valuable reference in the absence of publicly available experimental spectra.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the difluoromethyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.6 ppm. The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum would display signals for the aromatic carbons and the carbon of the difluoromethyl group. The aromatic carbons would resonate in the typical downfield region (120-140 ppm). The difluoromethyl carbon is anticipated to appear as a triplet due to one-bond coupling with the two fluorine atoms.
Predicted IR Spectrum of this compound
The predicted IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region). The C-S stretching vibration is expected to be weaker and appear in the fingerprint region.
Experimental Protocols and Synthesis
The synthesis of this compound and related fluoroalkyl thioethers can be achieved through several synthetic routes. A common approach involves the reaction of a thiophenol with a suitable difluoromethylating agent.
A potential synthetic pathway is outlined below:
Caption: A generalized synthetic scheme for this compound.
One specific method involves a copper-catalyzed difluoromethylation-thiolation reaction of alkenes using reagents like PhSO₂CF₂H. Another approach could be the cathodic reduction of bromodifluoromethyl phenyl sulfide to generate a reactive (phenylthio)difluoromethyl radical, which can then be trapped by a suitable substrate.
Reactivity and Potential Applications
The difluoromethylthio group (-SCF₂H) in this compound is expected to significantly influence its chemical reactivity. The strong electron-withdrawing nature of the difluoromethyl group can activate the benzene ring towards certain reactions. The sulfur atom, with its lone pairs of electrons, can also participate in various chemical transformations.
The reactivity of related fluoroalkyl thioethers has been explored in the context of generating reactive intermediates. For instance, the (phenylthio)difluoromethyl radical, which can be generated from precursors like bromodifluoromethyl phenyl sulfide, is a valuable species for forming new carbon-carbon bonds.
The unique properties imparted by the difluoromethylthio group make this compound and its derivatives promising candidates for applications in medicinal chemistry and materials science. The -SCF₂H group can serve as a bioisostere for other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.
Signaling Pathways and Biological Activity
While no specific biological activity or signaling pathway interactions have been reported for this compound, the broader classes of functionalized thiols and benzenesulphonamide derivatives are known to exhibit a range of biological activities. Thiol-containing compounds can interact with various biological targets, including enzymes and receptors, through redox-sensitive mechanisms or by forming covalent bonds. Benzenesulphonamide derivatives are a well-established class of therapeutic agents with diverse applications. Further research is warranted to explore the potential biological effects of this compound.
The logical workflow for investigating the biological activity of a novel compound like this compound is depicted below:
Caption: A workflow for assessing the biological activity of a new chemical entity.
This guide underscores the need for further experimental investigation into the properties and reactivity of this compound to validate and refine computational models. Such efforts will be crucial for unlocking the full potential of this and related compounds in various scientific and industrial applications.
References
The SCF₂H Moiety in Synthesis: A Comparative Cost-Benefit Analysis of [(Difluoromethyl)thio]benzene and Its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethylthio (SCF₂H) group into molecular scaffolds is a critical strategy for modulating physicochemical and pharmacological properties. This guide provides a comparative cost-benefit analysis of [(Difluoromethyl)thio]benzene and its prominent alternatives, offering a data-driven basis for reagent selection in synthetic chemistry.
The unique electronic properties of the SCF₂H group, including its role as a lipophilic hydrogen bond donor, make it an increasingly popular bioisostere for thiol, hydroxyl, or amine functionalities in drug design. The choice of reagent for introducing this moiety is pivotal, balancing cost, reactivity, stability, and substrate scope. This analysis focuses on a direct comparison between the traditional reagent, this compound, and newer, shelf-stable electrophilic reagents such as N-difluoromethylthiophthalimide and S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H).
Performance and Cost: A Head-to-Head Comparison
The selection of a difluoromethylthiolating agent is often a trade-off between cost and performance. While this compound can be a cost-effective option, its alternatives often provide advantages in terms of stability, ease of handling, and reaction efficiency under milder conditions.
| Reagent | Representative Price (USD/g) | Key Advantages | Key Disadvantages |
| This compound | ~$98 - $303[1] | Lower cost in some cases. | Can require harsh reaction conditions; may have limited functional group tolerance. |
| N-Difluoromethylthiophthalimide | ~$150 - $450 (Estimated) | Shelf-stable solid; broad substrate scope under mild conditions.[2][3] | Higher initial cost compared to some alternatives. |
| S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) | ~$450[4] | Highly reactive and versatile; suitable for photoredox catalysis.[5] | Higher cost; synthesis can be complex. |
Note: Prices are approximate and can vary significantly between suppliers and purity grades. The price for N-Difluoromethylthiophthalimide is an estimate based on the cost of similar reagents and its synthesis from readily available starting materials.[2][3]
Comparative Reaction Performance
The efficiency of difluoromethylthiolation is highly dependent on the substrate and the chosen methodology. Below is a comparison of yields for the difluoromethylthiolation of a common substrate, indole, using different reagents and catalytic systems.
| Reagent | Catalyst/Conditions | Substrate | Product | Yield (%) |
| PhSO₂SCF₂H | Visible Light (CFL), TBAI, CH₃CN, rt, 16h | Indole | 3-(Difluoromethylthio)indole | 95%[5] |
| PhSO₂SCF₂H | Visible Light (CFL), CH₃CN, rt, 48h | 1-Methylindole | 1-Methyl-3-(difluoromethylthio)indole | 92%[5] |
| HCF₂SO₂Cl | PPh₃, n-Bu₄NI, DCE, 80 °C, 12h | Indole | 3-(Difluoromethylthio)indole | 85% |
| N-Difluoromethylthiophthalimide | CuI, Bipy, Li₂CO₃, Diglyme, 60 °C, 15h | Indole-3-boronic acid | 3-(Difluoromethylthio)indole | 82% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.
Protocol 1: Photoredox-Catalyzed Difluoromethylthiolation of Indole
This protocol utilizes the electrophilic reagent S-(Difluoromethyl)benzenesulfonothioate under visible light irradiation.
Materials:
-
Indole (0.10 mmol)
-
S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) (0.20 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.020 mmol)
-
Acetonitrile (CH₃CN) (1.0 mL)
-
Argon atmosphere
-
Compact Fluorescent Lamp (CFL)
Procedure:
-
To a reaction vessel, add indole, S-(Difluoromethyl)benzenesulfonothioate, and TBAI.
-
Add acetonitrile and degas the solution with argon for 10 minutes.
-
Irradiate the reaction mixture with a CFL at room temperature for 16 hours.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired product.[5]
Protocol 2: Copper-Catalyzed Difluoromethylthiolation of an Aryl Boronic Acid
This method is suitable for substrates amenable to cross-coupling reactions using N-difluoromethylthiophthalimide.
Materials:
-
Aryl boronic acid (0.7 mmol)
-
N-Difluoromethylthiophthalimide (1.2 equiv.)
-
Copper(I) iodide (CuI) (5 mol%)
-
2,2'-Bipyridine (bpy) (5 mol%)
-
Lithium carbonate (Li₂CO₃) (0.35 equiv.)
-
Diglyme (5.0 mL)
Procedure:
-
In a reaction tube, combine the aryl boronic acid, N-difluoromethylthiophthalimide, CuI, 2,2'-bipyridine, and lithium carbonate.
-
Add diglyme to the mixture.
-
Heat the reaction mixture at 60 °C for 15 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Synthesis and Application Workflows
The choice of a difluoromethylthiolation strategy impacts the overall synthetic workflow, from reagent preparation to the final application, particularly in drug discovery.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2022186-75-8 Cas No. | S-(Difluoromethyl) benzenesulfonothioate | Apollo [store.apolloscientific.co.uk]
- 5. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of [(Difluoromethyl)thio]benzene: A Guide for Laboratory Professionals
Proper disposal of [(Difluoromethyl)thio]benzene is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets, this compound is a warning-level hazard, causing skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling fumes.[1][2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of fluorine atoms.[3][4] As such, it must be segregated from non-halogenated solvent waste to facilitate proper disposal and minimize costs.[3]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix this compound waste with non-halogenated organic solvents.[4][5]
-
Avoid Mixing with Other Waste Types: Keep this waste stream separate from acids, bases, heavy metals, pesticides, and other reactive chemicals.[3][6]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound and associated materials:
Step 1: Prepare the Waste Container
-
Select a compatible container made of materials that will not react with the chemical, such as a polyethylene carboy.[3][7]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[7][8]
-
Ensure the container is clean and dry before adding any waste.
Step 2: Label the Waste Container
-
The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[3][4]
-
The relevant hazard warnings (e.g., "Irritant," "Flammable" if applicable).[3]
-
The name of the principal investigator or laboratory contact.
-
The date when the first drop of waste was added.[9]
-
Step 3: Accumulate the Waste
-
All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
-
Keep the waste container closed at all times, except when adding waste.[3][7][10] This is crucial to prevent the release of harmful vapors.
-
Store the container in a cool, dry, and well-ventilated area.[1]
-
Ensure the labeled side of the container is clearly visible.[3]
Step 4: Handling Contaminated Materials
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads from a spill cleanup, gloves, or filter paper, should be placed in a separate, clearly labeled solid hazardous waste container.[3][5]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[10]
Step 5: Arrange for Disposal
-
Do not dispose of this compound down the drain or by evaporation.[2][7][10]
-
Once the waste container is nearly full (about 90% capacity to allow for expansion), or if it has been in the SAA for close to one year, arrange for its disposal.[7][9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][9] Follow their specific procedures for waste collection requests.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [9] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [9] |
| Container Headroom | At least one inch | [7] |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 10.5 | [11] |
| SAA Storage Time Limit | Up to 12 months (if volume limits not exceeded) | [9] |
| Time to Remove Full Container | Within 3 calendar days of being full | [9] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Personal protective equipment for handling [(Difluoromethyl)thio]benzene
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of [(Difluoromethyl)thio]benzene (CAS No. 68965-44-6). All personnel must review and understand this information before commencing any work with this compound.
Hazard Identification and Physicochemical Properties
For a closely related compound, this compound (CAS No. 1535-67-7), the following physicochemical properties have been reported and can be used for general guidance:
| Property | Value |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol [2] |
| Boiling Point | 63°C at 7 mmHg[2] |
Note: This data is for a related compound and should be used for estimation purposes only.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personnel safety. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | To be used in case of inadequate ventilation or for spill response. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Standard Handling Procedure
-
Preparation:
-
Ensure a calibrated fire extinguisher is readily accessible.
-
Work exclusively within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Ground all equipment to prevent static discharge.
-
Dispense the chemical carefully, avoiding splashing or aerosol generation.
-
Keep the container tightly sealed when not in use.
-
Should any skin contact occur, immediately wash the affected area with copious amounts of soap and water.[1]
-
In case of eye contact, flush with water for a minimum of 15 minutes and seek immediate medical attention.[1]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Ensure the storage container is clearly labeled and tightly sealed.
-
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal pathway are critical components of safe laboratory operations.
Experimental Protocol: Spill Cleanup
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the spill is significant, activate the fire alarm and contact emergency services.
-
Remove all sources of ignition.
-
-
Cleanup Procedure (for minor spills):
-
Don all appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.
-
Experimental Protocol: Waste Disposal
-
Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

